Ac-Asp-Met-Gln-Asp-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-acetamido-4-[[1-[[5-amino-1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJTAOSTJMQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Enzymatic Cleavage of Ac-Asp-Met-Gln-Asp-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the cleavage mechanism of the fluorogenic substrate Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC). This compound is a vital tool for monitoring the activity of specific proteases, particularly in the fields of apoptosis research and cancer drug development.[1] Its cleavage serves as a sensitive indicator of enzymatic activity, enabling precise quantification and kinetic analysis.[1]
The Substrate: Ac-DMQD-AMC
Ac-DMQD-AMC is a synthetic tetrapeptide, N-acetylated at the N-terminus and conjugated to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), at the C-terminus. The peptide sequence, Asp-Met-Gln-Asp (DMQD), is designed to be a specific recognition motif for a class of cysteine proteases known as caspases.[2]
In its intact state, the fluorescence of the AMC group is quenched. Enzymatic cleavage of the peptide bond between the C-terminal aspartate (Asp) residue and the AMC moiety releases the fluorophore. This liberation results in a significant increase in fluorescence, which can be monitored in real-time to determine enzyme activity.[1][3]
The Enzyme: Caspase-3
The primary enzyme responsible for cleaving the DMQD sequence is Caspase-3 , a key "executioner" enzyme in the apoptotic cascade.[4][5] While other caspases may show some activity, the Asp-X-X-Asp motif is a preferred recognition sequence for Caspase-3.[4][6] Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and becomes activated through proteolytic cleavage by upstream initiator caspases, such as caspase-8 or caspase-9, during programmed cell death.[4][7] Once activated, it forms a heterotetramer and proceeds to cleave a wide range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4][8]
The Catalytic Mechanism of Cleavage
Caspase-3 is a cysteine protease that utilizes a catalytic dyad consisting of a Cysteine (Cys-163) and a Histidine (His-121) residue in its active site.[4][5][9] The cleavage of Ac-DMQD-AMC proceeds through a two-step nucleophilic substitution reaction:
-
Nucleophilic Attack and Acylation : The catalytic dyad, existing as a thiolate-imidazolium ion pair, is central to the mechanism.[5] The His-121 residue acts as a general base, abstracting a proton from the thiol group of Cys-163.[5] This activates the cysteine, enabling it to perform a nucleophilic attack on the carbonyl carbon of the peptide bond between the P1 Aspartate of the substrate and the AMC group. This attack forms a transient tetrahedral oxyanion intermediate, which is stabilized by hydrogen bonds from the backbone amides of Gly-122 and Cys-163.[4][5]
-
Deacylation and Product Release : The tetrahedral intermediate collapses, leading to the cleavage of the scissile peptide bond. The AMC group is released, and its amino group is protonated by His-121, which now acts as a general acid.[5] This leaves the enzyme transiently acylated. In the final step, a water molecule enters the active site. His-121 deprotonates the water, activating it to attack the thioester bond, releasing the cleaved peptide and regenerating the active enzyme for another catalytic cycle.[5]
Caption: Catalytic cycle of Caspase-3 cleaving Ac-DMQD-AMC.
Quantitative Data: Kinetic Parameters
The efficiency of cleavage can be described by Michaelis-Menten kinetics. While specific kinetic data for Ac-DMQD-AMC is less commonly published than for the similar and widely used substrate Ac-DEVD-AMC, the parameters are expected to be comparable due to the conserved P1 Aspartate residue. The Km value for Ac-DEVD-AMC with Caspase-3 has been reported to be approximately 10 µM.[6]
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Ac-DEVD-AMC | Caspase-3 | ~10 | N/A | N/A | Nicholson et al. (via[6]) |
| KcapQ647 (DEVD) | Caspase-3 | 2.404 | 17433 (FU/µM) | 7.25 x 10⁶ (FU M⁻¹s⁻¹) | Wen et al.[10] |
Note: Data for Ac-DMQD-AMC is sparse; Ac-DEVD-AMC is shown as a close surrogate. Kinetic values can vary based on assay conditions. FU = Fluorescence Units.
Experimental Protocol: Caspase-3 Activity Assay
This protocol outlines a standard method for measuring Caspase-3 activity in cell lysates using Ac-DMQD-AMC.
A. Materials and Reagents
-
Cell Lysates: Prepared from apoptotic and non-apoptotic control cells.
-
Assay Buffer: 20-50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10% glycerol, 10 mM DTT (Dithiothreitol, add fresh).[10][11]
-
Substrate Stock: Ac-DMQD-AMC dissolved in DMSO to a concentration of 10 mM.
-
96-well Plate: Black or white, flat-bottomed, suitable for fluorescence measurements.[11]
-
Fluorescence Microplate Reader: Capable of excitation at ~380 nm and emission at ~440-460 nm.[6][12]
B. Procedure
-
Prepare Cell Lysates :
-
Induce apoptosis in the experimental cell population (e.g., using staurosporine). Leave a control population untreated.
-
Harvest cells and wash with ice-cold PBS.[12]
-
Lyse cells in a suitable lysis buffer on ice for 20-30 minutes.[11]
-
Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet insoluble debris.[11]
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
Set up the Reaction :
-
Prepare a master mix of the assay buffer and the Ac-DMQD-AMC substrate. Dilute the 10 mM substrate stock to a final working concentration of 20-50 µM in the assay buffer.[6]
-
In the 96-well plate, add 20-50 µL of cell lysate per well. It is recommended to use 50-100 µg of total protein per well.[13]
-
To initiate the reaction, add 50-75 µL of the substrate-containing master mix to each well.[11]
-
-
Data Acquisition :
-
Data Analysis :
-
For each sample, plot the relative fluorescence units (RFU) against time.
-
The rate of the reaction is determined by the slope of the linear portion of this curve.[11]
-
Compare the rates of apoptotic samples to non-apoptotic controls to determine the specific Caspase-3 activity.
-
Caption: Standard experimental workflow for a Caspase-3 assay.
Biological Context: Apoptotic Signaling
The cleavage of Ac-DMQD-AMC in a cellular lysate is indicative of the activation of the apoptotic signaling cascade. Apoptosis can be triggered by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, primarily Caspase-3. Therefore, this assay serves as a reliable downstream marker for the induction of programmed cell death.[4]
Caption: Signaling pathways leading to Caspase-3 activation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase 3 - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-3 Regulatory Mechanisms - Proteopedia, life in 3D [proteopedia.org]
- 10. Caspase-Activated Cell-Penetrating Peptides Reveal Temporal Coupling Between Endosomal Release and Apoptosis in an RGC-5 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 12. Fluorogenic Caspase-3 activity assay [bio-protocol.org]
- 13. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the Ac-Asp-Met-Gln-Asp-AMC Fluorogenic Substrate: Principle and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) is a highly specific and sensitive fluorogenic substrate utilized for the detection and quantification of caspase activity, particularly caspase-3. This technical guide delves into the core principle of its fluorescence, the enzymatic cleavage mechanism by caspases, and its application in apoptosis research and drug discovery. Detailed experimental protocols, quantitative kinetic data, and visual representations of the underlying signaling pathways and experimental workflows are provided to facilitate its effective implementation in a laboratory setting.
Core Principle of Fluorescence
The fluorogenic nature of Ac-DMQD-AMC lies in the covalent linkage of the non-fluorescent peptide sequence, Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl, to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of the AMC moiety is quenched.[1] This quenching is attributed to a form of static quenching where the electronic properties of the conjugated system are altered, shifting the absorption and emission frequencies.[1]
Upon enzymatic cleavage of the peptide bond between the C-terminal aspartic acid (Asp) residue and the AMC molecule by an active caspase, free AMC is released.[2] The liberation of AMC restores its intrinsic fluorescence, resulting in a significant increase in the fluorescence signal.[3] This increase in fluorescence is directly proportional to the enzymatic activity of the caspase, allowing for sensitive and real-time monitoring of the cleavage reaction.
The fluorescence of free AMC is typically measured at an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm.[4][5]
Enzymatic Cleavage and Caspase Specificity
Ac-DMQD-AMC is primarily recognized and cleaved by effector caspases, with a notable specificity for caspase-3. Caspases are a family of cysteine-aspartic proteases that play a crucial role in the execution phase of apoptosis, or programmed cell death.[6] They recognize and cleave specific tetrapeptide sequences in their target proteins.
The Ac-DMQD-AMC sequence mimics a natural cleavage site for caspase-3. The cleavage occurs specifically after the aspartic acid residue at the P1 position. The specificity of caspases for their substrates is determined by the amino acid residues at the P4 to P1 positions of the substrate, which fit into corresponding S4 to S1 pockets in the enzyme's active site.
While Ac-DMQD-AMC is a substrate for caspase-3, other caspases may also cleave this substrate, albeit with different efficiencies. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), quantify the efficiency and affinity of an enzyme for its substrate.
Table 1: Kinetic Parameters of Caspase Substrates
| Caspase | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-3 | Ac-DEVD-AMC | 10 | N/A | N/A |
| Caspase-7 | Ac-DEVD-AFC | 12.8 ± 0.9 | 2.7 ± 0.2 | 2.1 ± 0.3 x 10⁵ |
| Caspase-9 | Ac-LEHD-AFC | (12.8 ± 1.1) x 10⁴ µM⁻¹s⁻¹ (reported as kcat/Km) | N/A | N/A |
Role in Apoptosis Signaling Pathways
Caspase activation is a central event in apoptosis, which can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases like caspase-3.[8][9]
Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.[8] These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytosol.[10] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates the initiator caspase-9.[6] Activated caspase-9 then cleaves and activates effector caspases, including caspase-3, initiating the execution phase of apoptosis.
Caption: Intrinsic pathway of apoptosis.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[9] This binding leads to the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[11] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8, an initiator caspase, can then directly cleave and activate effector caspases like caspase-3.[1] In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid, leading to its truncated form, tBid. tBid then translocates to the mitochondria and initiates the intrinsic pathway, thus amplifying the apoptotic signal.[12]
References
- 1. assaygenie.com [assaygenie.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Molecular determinants involved in activation of caspase 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HU [thermofisher.com]
- 9. Extrinsic and Intrinsic Apoptosis Pathway | Sino Biological [sinobiological.com]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abeomics.com [abeomics.com]
The Executioner's Ledger: A Technical Guide to the Discovery and Development of Caspase-3 Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3, a member of the cysteine-aspartic acid protease (caspase) family, serves as a primary executioner in the intricate process of apoptosis, or programmed cell death.[1] Its activation, triggered by both intrinsic and extrinsic signaling pathways, marks a point of no return, committing the cell to a highly regulated process of self-dismantling.[2][3] The enzyme functions by cleaving a specific and broad range of cellular proteins, leading to the hallmark morphological and biochemical changes of apoptosis, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[1][2]
Identifying the substrates of caspase-3 is paramount for understanding the molecular underpinnings of apoptosis and its dysregulation in various diseases, from cancer to neurodegenerative disorders.[1][2] This knowledge provides critical insights for developing novel therapeutics that can modulate cell death pathways, either by promoting apoptosis in cancer cells or inhibiting it in degenerative conditions. This guide provides an in-depth overview of the methodologies used to discover and characterize caspase-3 substrates, the signaling pathways governing its activation, and the quantitative data that informs current research and drug development.
Discovery and Identification of Caspase-3 Substrates
The identification of caspase-3 substrates has evolved from candidate-based approaches to sophisticated, large-scale proteomic techniques. These advancements have vastly expanded the known repertoire of proteins cleaved during apoptosis, revealing a complex and orderly cellular demolition process.
Early and Modern Identification Methodologies
Early methods relied on identifying proteins with the known caspase-3 cleavage motif or observing the cleavage of specific proteins during apoptosis via Western blot.[4] However, these approaches are low-throughput and biased. The advent of proteomics has revolutionized the field.
Modern approaches, such as N-terminomics, provide an unbiased, global view of caspase-3 activity.[5][6] One powerful technique uses the enzyme subtiligase for the selective biotinylation and enrichment of N-terminal peptides from cell lysates.[6] When a protein is cleaved by caspase-3, a new N-terminus is generated, which can then be identified by mass spectrometry (MS).[6][7] This allows for the precise mapping of cleavage sites across the entire proteome.
Recent deep profiling studies using subtiligase N-terminomics have identified hundreds of putative caspase-3 substrates in a single experiment, significantly expanding the known substrate list and revealing novel targets.[5][8]
The Caspase-3 Substrate Recognition Motif
Caspases recognize and cleave specific tetrapeptide sequences in their substrates.[2] Caspase-3 and its close homolog, caspase-7, share a preference for the motif Asp-x-x-Asp (DxxD) , with cleavage occurring after the C-terminal aspartic acid residue (the P1 position).[2][9] The aspartate at the P1 position is an almost absolute requirement for cleavage.[10] While variations at the P2, P3, and P4 positions are tolerated, the optimal consensus sequence is often Asp-Glu-Val-Asp (DEVD) .[9][11] However, proteomic analyses have shown that less than 1% of total protein cleavage sites by caspase-3/-7 contain the perfect DEVD motif, highlighting the importance of protein tertiary structure and cleavage site accessibility in substrate recognition.[9][12]
Quantitative Analysis of Caspase-3 Substrates
Proteomic studies have not only identified substrates but have also provided quantitative data on the extent and rate of cleavage. These studies reveal a highly ordered process where substrates are cleaved at vastly different rates, suggesting a proteolytic hierarchy that orchestrates the apoptotic process.[6][7]
| Study Type | Cell Line(s) | Apoptosis Inducer(s) | Number of Putative Caspase-3 Substrates Identified | Key Finding | Reference |
| Deep Profiling N-Terminomics | Jurkat Cells | Recombinant Caspase-3 | 906 | Comprehensive list of substrates, revealing many novel targets and functional redundancy with Caspase-9. | [5][8] |
| Quantitative N-Terminomics | Multiple Hematopoietic | Bortezomib, Staurosporine, etc. | >500 | Cleavage rates for substrates vary over 500-fold, suggesting an ordered process of cellular dismantling. | [6][9] |
| Comparative Proteomics | B-cell, T-cell, Myeloma | Staurosporine, Bortezomib | 488 - 520 | A remarkable overlap in substrates across different hematopoietic cell lines, but with varied cleavage rates depending on the inducer. | [9] |
Signaling Pathways for Caspase-3 Activation
Caspase-3 is synthesized as an inactive zymogen, procaspase-3, and its activation is tightly regulated by two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[2][3] Both pathways converge on the activation of executioner caspases, with caspase-3 playing a central role.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[3] This leads to the activation of BAX and BAK proteins, which form pores in the mitochondrial outer membrane, releasing cytochrome c.[3] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates the initiator caspase-9.[13][14] Activated caspase-9 proceeds to cleave and activate procaspase-3.[14]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[3] This binding leads to the recruitment of adaptor proteins like FADD and the subsequent recruitment and activation of the initiator procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[3] Activated caspase-8 can then either directly cleave and activate procaspase-3 (Type I signaling) or cleave the protein Bid to tBid, which engages the intrinsic pathway to amplify the apoptotic signal (Type II signaling).[3]
Experimental Protocols
Accurate measurement of caspase-3 activity and identification of its substrates are crucial for research and development. Below are detailed methodologies for key experiments.
Protocol: Colorimetric Caspase-3 Activity Assay
This assay quantifies caspase-3 activity by measuring the colorimetric signal produced from the cleavage of a synthetic substrate.[15][16][17]
Principle: The assay utilizes a synthetic tetrapeptide substrate, DEVD, conjugated to a chromophore, p-nitroaniline (pNA).[15] When active caspase-3 cleaves the substrate, the colorless DEVD-pNA is hydrolyzed, releasing the yellow pNA molecule. The amount of pNA can be quantified by measuring the absorbance at 400-405 nm, which is directly proportional to caspase-3 activity.[15][16]
Materials:
-
Cells (adherent or suspension)
-
Apoptosis-inducing agent
-
Chilled Cell Lysis Buffer
-
2x Reaction Buffer
-
1M DTT
-
4 mM DEVD-pNA substrate
-
Microcentrifuge, 96-well microplate, microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Concurrently, maintain an untreated control cell culture.
-
Cell Lysis:
-
Protein Quantification: Measure the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each reaction.[16]
-
Assay Reaction:
-
Load 50 µL of each protein sample into a 96-well plate.
-
Prepare a master mix of 2x Reaction Buffer containing 10 mM DTT (e.g., add 10 µL of 1M DTT per 1 mL of 2x Reaction Buffer).[16]
-
Add 50 µL of the 2x Reaction Buffer/DTT mix to each sample well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration: 200 µM).[16]
-
-
Incubation: Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[15][17]
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.[15]
-
Analysis: Compare the absorbance values from the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Workflow: Proteomic Identification of Caspase-3 Substrates
This generalized workflow outlines the key steps for identifying caspase-3 substrates using a mass spectrometry-based N-terminomics approach.[6][18]
Drug Development Targeting Caspase-3
The central role of caspase-3 in apoptosis makes it an attractive target for therapeutic intervention.[19][20]
-
Pro-apoptotic Therapies (Cancer): In oncology, the goal is often to reactivate or enhance apoptosis in cancer cells that have become resistant to cell death. Strategies include the development of small molecules that can directly induce caspase-3 activation or inhibit its natural inhibitors, such as the Inhibitor of Apoptosis Proteins (IAPs).[19][21] For example, Smac mimetics are compounds designed to antagonize IAPs, thereby freeing caspases to execute apoptosis.[21]
-
Anti-apoptotic Therapies: In diseases characterized by excessive cell death, such as neurodegenerative disorders or ischemia-reperfusion injury, the focus is on inhibiting caspase activity.[20] The development of potent and specific caspase-3 inhibitors has been a major focus, although clinical success has been challenging due to the central role of apoptosis in normal tissue homeostasis.[12][20]
Conclusion
The discovery and characterization of caspase-3 substrates have profoundly advanced our understanding of programmed cell death. The transition from single-protein studies to global proteomic analyses has unveiled a complex and highly regulated network of cleavage events that orchestrate cellular demolition. This detailed knowledge, from recognition motifs to kinetic hierarchies, provides a robust foundation for ongoing research. The experimental protocols and signaling pathway models presented here serve as a guide for scientists aiming to further unravel the complexities of apoptosis. Ultimately, a deeper understanding of the executioner's ledger—the complete list of caspase-3 substrates and their cleavage dynamics—will continue to fuel the development of next-generation therapeutics designed to precisely control the life and death of cells.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. abcam.com [abcam.com]
- 17. mpbio.com [mpbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer [ouci.dntb.gov.ua]
The Role of Ac-Asp-Met-Gln-Asp-AMC in Apoptosis Research: A Technical Guide
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged cells. Dysregulation of this process is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of apoptosis are a family of cysteine proteases known as caspases. Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical features of apoptosis.[1][2] Consequently, the measurement of caspase-3 activity serves as a reliable indicator of apoptosis. This technical guide provides an in-depth overview of Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-Asp-Met-Gln-Asp-AMC or Ac-DMQD-AMC), a fluorogenic substrate used for the sensitive and specific detection of caspase-3 activity in apoptosis research and drug discovery.
Introduction to Ac-DMQD-AMC: A Specific Caspase-3 Substrate
Ac-DMQD-AMC is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). It functions as a highly specific fluorogenic substrate for caspase-3.[3] The peptide sequence, DMQD, is specifically recognized and cleaved by active caspase-3. In its intact form, the substrate is weakly fluorescent. However, upon cleavage by caspase-3 at the C-terminal side of the aspartate residue, the free AMC fluorophore is liberated. This release results in a significant increase in fluorescence, which can be quantified to determine the level of caspase-3 activity in a sample.[3]
The activity is measured by monitoring the fluorescence of the released AMC group, which has an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3] This method provides a sensitive and continuous assay for caspase-3 activity, making it suitable for high-throughput screening (HTS) of potential apoptosis-modulating compounds.
While the tetrapeptide sequence Ac-DEVD-AMC is also a widely used substrate for caspase-3 and caspase-7, Ac-DMQD-AMC is reported to be a more specific substrate for caspase-3, which can be advantageous in distinguishing caspase-3 activity from that of other executioner caspases.[3]
Biochemical and Optical Properties
The key characteristics of Ac-DMQD-AMC and the resulting fluorophore are summarized below.
| Property | This compound | Free 7-Amino-4-methylcoumarin (AMC) |
| Full Name | Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-methylcoumarin | 7-Amino-4-methylcoumarin |
| Abbreviation | Ac-DMQD-AMC | AMC |
| Molecular Weight | 706.7 g/mol [3] | 175.19 g/mol |
| Target Enzyme | Caspase-3 (high specificity)[3] | N/A |
| Excitation Wavelength | ~360-380 nm (weak)[3] | 360-380 nm (strong)[3] |
| Emission Wavelength | ~440-460 nm (weak)[3] | 440-460 nm (strong)[3] |
The Central Role of Caspase-3 in Apoptotic Signaling
Caspase-3 is synthesized as an inactive zymogen (procaspase-3) and requires proteolytic cleavage for activation.[2] This activation is a point of convergence for two major apoptotic signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[4] This binding leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[4] Within the DISC, procaspase-8 is activated and in turn directly cleaves and activates procaspase-3.[4][5]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome, a complex that recruits and activates procaspase-9.[4] Active caspase-9 then proceeds to cleave and activate the executioner caspase-3.[4][5]
Once activated, caspase-3 orchestrates the dismantling of the cell by cleaving a broad spectrum of cellular proteins, including poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair, and various cytoskeletal proteins, leading to the morphological hallmarks of apoptosis.[1][2]
References
Ac-DMQD-AMC: A Comprehensive Technical Guide to its Applications in Caspase-3 Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the applications of N-Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin (Ac-DMQD-AMC), a fluorogenic substrate designed for the sensitive and specific detection of caspase-3 activity. This document details the underlying principles of its use, provides structured data for experimental design, outlines detailed protocols for key applications, and presents visual representations of relevant biological pathways and experimental workflows.
Introduction to Ac-DMQD-AMC and Caspase-3
Ac-DMQD-AMC is a synthetic tetrapeptide substrate that serves as a highly sensitive tool for measuring the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The substrate consists of a four-amino-acid peptide sequence (DMQD) that is recognized and cleaved by active caspase-3. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage of the substrate by caspase-3 at the aspartate residue, the AMC fluorophore is released, resulting in a measurable increase in fluorescence intensity. This direct relationship between caspase-3 activity and fluorescence signal allows for the precise quantification of the enzyme's function in various biological contexts.
Caspase-3 is a critical mediator of programmed cell death, or apoptosis. It is synthesized as an inactive zymogen, procaspase-3, which is activated through proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9. Once activated, caspase-3 proceeds to cleave a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Dysregulation of caspase-3 activity is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it a significant target for therapeutic intervention and a crucial biomarker for cell death studies.
Core Applications of Ac-DMQD-AMC
The primary application of Ac-DMQD-AMC is the quantification of caspase-3 activity in cell lysates and purified enzyme preparations. This enables researchers to:
-
Investigate Apoptosis: Study the induction and inhibition of apoptosis in response to various stimuli, including drug candidates, toxins, and physiological signals.
-
Drug Discovery and Screening: Perform high-throughput screening (HTS) for the identification of novel caspase-3 inhibitors or activators.
-
Cancer Research: Evaluate the efficacy of anti-cancer therapies that aim to induce apoptosis in tumor cells.
-
Neurodegenerative Disease Research: Investigate the role of caspase-3-mediated apoptosis in the pathology of diseases such as Alzheimer's and Parkinson's disease.
-
Basic Research: Elucidate the fundamental mechanisms of caspase-3 activation and regulation in various signaling pathways.
Data Presentation: Quantitative Parameters
For optimal experimental design, it is crucial to consider the kinetic parameters of the caspase-3 substrate and the spectral properties of the released fluorophore. While specific kinetic data for Ac-DMQD-AMC is not as widely published as for the similar substrate Ac-DEVD-AMC, the latter provides a strong reference point for experimental setup.
| Parameter | Value | Notes |
| Substrate | Ac-DMQD-AMC | N-Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin |
| Target Enzyme | Caspase-3 | Also shows activity with Caspase-7 |
| Fluorophore | AMC (7-amino-4-methylcoumarin) | |
| Excitation Wavelength | 340-380 nm | Optimal excitation is typically around 380 nm. |
| Emission Wavelength | 440-460 nm | The emission peak is generally observed between 440 nm and 460 nm. |
| Reported Km for Ac-DEVD-AMC | ~10 µM | This value for the closely related substrate Ac-DEVD-AMC can be used as a starting point for assay optimization with Ac-DMQD-AMC.[1] |
Experimental Protocols
General Caspase-3 Activity Assay in Cell Lysates (96-well plate format)
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using Ac-DMQD-AMC.
Materials:
-
Cells of interest cultured in appropriate conditions
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide) or experimental compounds
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)
-
Ac-DMQD-AMC substrate stock solution (typically 1-10 mM in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or 10 cm dish and culture until they reach the desired confluency.
-
Treat the cells with the experimental compound or apoptosis inducer for the desired time. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Following treatment, place the plate on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to each well (e.g., 100 µL for a 6-well plate).
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase-3 activity.
-
-
Caspase-3 Assay:
-
In a black, clear-bottom 96-well plate, add a specific amount of protein lysate to each well (e.g., 20-50 µg).
-
Add Assay Buffer to each well to bring the total volume to 90 µL.
-
Prepare a blank control containing Assay Buffer only.
-
To initiate the reaction, add 10 µL of Ac-DMQD-AMC substrate solution to each well to achieve a final concentration of 20-50 µM.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature or 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 60 minutes) and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the rate of AMC release (change in fluorescence over time).
-
Normalize the caspase-3 activity to the protein concentration of the lysate.
-
The results can be expressed as relative fluorescence units (RFU) per microgram of protein per minute.
-
High-Throughput Screening (HTS) of Caspase-3 Inhibitors
This protocol outlines a general workflow for screening a compound library for caspase-3 inhibitors.
Materials:
-
Purified active caspase-3 enzyme
-
Ac-DMQD-AMC substrate
-
Assay Buffer (as described above)
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Ac-DEVD-CHO)
-
384-well black microplates
-
Automated liquid handling systems
-
Fluorescence microplate reader
Procedure:
-
Assay Miniaturization and Optimization:
-
Optimize the assay for a 384-well format by determining the minimal required volumes of enzyme, substrate, and buffer to achieve a robust signal-to-background ratio.
-
Determine the optimal concentrations of caspase-3 and Ac-DMQD-AMC to be in the linear range of the assay.
-
-
Plate Preparation:
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into individual wells of a 384-well plate.
-
Include wells for negative controls (DMSO vehicle) and positive controls (a known caspase-3 inhibitor).
-
-
Enzyme Addition:
-
Prepare a solution of purified active caspase-3 in Assay Buffer.
-
Dispense the enzyme solution into all wells of the plate containing the compounds.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a solution of Ac-DMQD-AMC in Assay Buffer.
-
Dispense the substrate solution into all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence reader and measure the kinetic or endpoint fluorescence as described in the general assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).
-
Conduct follow-up studies on the identified hits to confirm their activity and determine their potency (IC50).
-
Mandatory Visualizations
Signaling Pathways
References
An In-depth Technical Guide to the Molecular Specificity of Caspase-3 for the Ac-DMQD-AMC Substrate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular interactions governing the specificity of caspase-3, a key executioner enzyme in apoptosis, for the synthetic fluorogenic substrate Ac-DMQD-AMC (N-Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin). We will explore the structural basis of this interaction, present comparative kinetic data, and provide detailed experimental protocols relevant to its study.
Introduction: Caspase-3 in Apoptosis
Caspase-3 (also known as CPP32, Yama, or apopain) is a cysteine-aspartic protease that plays a central role in the execution phase of programmed cell death (apoptosis).[1][2] It is synthesized as an inactive zymogen, procaspase-3, which is activated through proteolytic cleavage by upstream initiator caspases, such as caspase-8 and caspase-9.[3][4] These initiators are themselves activated by distinct signaling pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, respectively.[3] Once activated, caspase-3 cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[3]
The substrate specificity of caspases is primarily determined by a four-amino-acid sequence (P4-P3-P2-P1) immediately upstream of the cleavage site. Caspase-3 exhibits a strong preference for an aspartic acid (Asp, D) residue at the P1 position.[2] The canonical recognition motif for caspase-3 is Asp-Glu-Val-Asp (DEVD), a sequence derived from one of its key natural substrates, Poly (ADP-ribose) polymerase (PARP).[3] Synthetic substrates like Ac-DEVD-AMC are widely used to measure caspase-3 activity. However, variations of this sequence, such as Ac-DMQD-AMC, are also recognized and cleaved, providing valuable tools for probing the enzyme's active site.
The Apoptotic Signaling Pathway Activating Caspase-3
The activation of caspase-3 is a critical convergence point for both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates this simplified signaling cascade.
Molecular Basis of DMQD Recognition
The specificity of caspase-3 is dictated by the complementary shape and chemical nature of its active site pockets (S4, S3, S2, S1) which accommodate the P4, P3, P2, and P1 residues of the substrate, respectively. While Ac-DMQD-AMC is a substrate for caspase-3, its cleavage efficiency is lower than that of the canonical Ac-DEVD-AMC. This difference is rooted in specific interactions within the S3 and S2 subsites.
-
S1 Pocket (P1-Asp): This deep, positively charged pocket is highly specific for the negatively charged side chain of aspartic acid. This interaction is the most stringent requirement for substrate recognition by caspases.[5]
-
S4 Pocket (P4-Asp): The S4 subsite can accommodate a variety of residues. It contains two distinct regions: one that interacts favorably with hydrophilic residues like Asp and another that can bind hydrophobic side chains.[1][6] The P4 Asp of DMQD forms favorable interactions similar to those of DEVD.[1]
-
S3 Pocket (P3-Met): The S3 subsite is a relatively shallow, polar surface pocket. It optimally binds hydrophilic residues like the Glutamate (Glu) in the DEVD sequence through favorable polar interactions.[1] The Methionine (Met, M) at the P3 position in DMQD is a larger, hydrophobic residue. While the "plastic" nature of the S3 pocket can accommodate this residue, the interaction is not optimal, contributing to a weaker binding affinity compared to DEVD.[1][7]
-
S2 Pocket (P2-Gln): The S2 pocket is a narrow, hydrophobic groove.[1] It prefers small hydrophobic residues like the Valine (Val) in the DEVD sequence. The P2 Glutamine (Gln, Q) in DMQD is a polar residue. Its placement within this hydrophobic pocket is energetically unfavorable, further reducing the overall binding affinity and cleavage efficiency of the DMQD sequence.[1]
The following diagram illustrates the interaction between the Ac-DMQD peptide and the subsites of the caspase-3 active site.
Quantitative Data: Kinetic Comparison
Kinetic studies comparing peptide substrates and inhibitors reveal the quantitative impact of these molecular interactions. The canonical DEVD sequence is consistently shown to be a more efficient substrate and a more potent inhibitor than the DMQD sequence. The data underscores that while caspase-3 can cleave DMQD-containing substrates, it does so with significantly lower efficiency.
Table 1: Comparative Inhibitor Affinity for Caspase-3
| Inhibitor | P3 Residue | P2 Residue | Ki (nM) | Relative Potency |
|---|---|---|---|---|
| Ac-DEVD-CHO | Glu (E) | Val (V) | 1.3[1] | 100% |
| Ac-DMQD-CHO | Met (M) | Gln (Q) | 12.4[1] | ~10% |
Data derived from studies on aldehyde-based inhibitors (CHO).
Table 2: Comparative Substrate Cleavage Efficiency by Caspase-3
| Substrate | P3 Residue | P2 Residue | Relative kcat/Km |
|---|---|---|---|
| Ac-DEVD-pNA | Glu (E) | Val (V) | 100%[1] |
| Ac-DMQD-pNA | Met (M) | Gln (Q) | 17%[1] |
Data derived from studies on p-nitroanilide (pNA) based substrates, reflecting catalytic efficiency.
Experimental Protocols
The following section details a standard methodology for a fluorometric caspase-3 activity assay using a substrate like Ac-DMQD-AMC or Ac-DEVD-AMC.
Objective: To quantify active caspase-3 in cell lysates by measuring the fluorescence generated from the cleavage of a synthetic tetrapeptide substrate conjugated to 7-amino-4-methylcoumarin (AMC).
A. Materials and Reagents
-
Cells: Adherent or suspension cells, treated with an apoptosis-inducing agent and untreated controls.
-
Substrate: Ac-DMQD-AMC or Ac-DEVD-AMC, lyophilized powder. Reconstitute in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Store at 4°C.
-
Protease Inhibitor Cocktail (optional, to inhibit other proteases).
-
2X Reaction Buffer: 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.[3] Prepare fresh before use.
-
AMC Standard: 1 mM stock solution in DMSO for generating a standard curve.
-
B. Procedure
1. Cell Lysate Preparation
- For Adherent Cells:
- Induce apoptosis in experimental plates.
- Aspirate the culture medium and wash cells once with 5 mL of ice-cold PBS.
- Aspirate PBS completely. Add 100-200 µL of ice-cold Cell Lysis Buffer per well of a 6-well plate.
- Incubate on ice for 10-15 minutes.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- For Suspension Cells:
- Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 2-10 million cells).[3]
- Incubate on ice for 10-15 minutes.
- Final Processing:
- Centrifuge the crude lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
- Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
2. Caspase-3 Activity Assay
- Prepare a 1X Assay Buffer by mixing the 2X Reaction Buffer with an equal volume of deionized water.
- In a 96-well black, flat-bottom microplate, add the following to each well:
- 50 µL of cell lysate (adjust volume to have 50-100 µg of total protein).
- Add 1X Assay Buffer to bring the total volume to 95 µL.
- To initiate the reaction, add 5 µL of 1 mM substrate stock (Ac-DMQD-AMC or Ac-DEVD-AMC) to each well for a final concentration of 50 µM.
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[8]
3. Controls and Calibration
- Blank: 95 µL of 1X Assay Buffer and 5 µL of substrate stock.
- Negative Control: Lysate from untreated, non-apoptotic cells.
- AMC Standard Curve: Prepare serial dilutions of the AMC standard in 1X Assay Buffer to calculate the nmol of AMC released.
The workflow for this protocol is summarized in the diagram below.
Conclusion
The specificity of caspase-3 for the Ac-DMQD-AMC substrate is a clear example of how subtle changes in peptide sequence can significantly impact enzyme-substrate interactions. While the essential P1 Aspartic acid ensures the molecule is a substrate, the suboptimal residues at the P2 (Gln) and P3 (Met) positions result in weaker binding and a lower rate of catalysis compared to the canonical DEVD sequence.[1] The P2 Gln is disfavored in the hydrophobic S2 pocket, and the P3 Met is a poor fit for the polar S3 pocket.[1] This detailed understanding is crucial for researchers designing selective inhibitors, developing specific activity probes, and accurately interpreting experimental data in the field of apoptosis research and drug development.
References
- 1. rcsb.org [rcsb.org]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Caspase-3/Sandbox - Proteopedia, life in 3D [proteopedia.org]
- 5. The protein structures that shape caspase activity, specificity, activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-3 binds diverse P4 residues in peptides as revealed by crystallography and structural modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarworks.gsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Ac-Asp-Met-Gln-Asp-AMC for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Asp-Met-Gln-Asp-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin), often abbreviated as Ac-DMQD-AMC, is a highly specific, fluorogenic peptide substrate primarily used for the kinetic analysis of effector caspases, particularly Caspase-3. Caspases are a family of cysteine proteases that play essential roles in the execution phase of apoptosis (programmed cell death) and inflammation.[1][2] The study of their activity is crucial for understanding numerous physiological and pathological processes, making Ac-DMQD-AMC a valuable tool in drug discovery and fundamental research.
This substrate consists of a four-amino-acid peptide sequence (DMQD) that mimics the cleavage site in specific cellular targets of Caspase-3. This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[3][4] In its intact, conjugated form, the fluorescence of the AMC group is quenched.[3][4] Upon enzymatic cleavage of the amide bond between the terminal aspartic acid (D) residue and the AMC molecule by an active caspase, the free AMC is liberated. This release results in a significant increase in fluorescence, which can be monitored in real-time to quantify enzyme activity.[3][4] Ac-DMQD-AMC is reported to be a more specific substrate for Caspase-3 compared to the more commonly used Ac-DEVD-AMC.[5]
Biochemical Properties and Mechanism of Action
The functionality of Ac-DMQD-AMC is based on the principle of fluorescence dequenching upon proteolytic cleavage.
-
Specificity: The DMQD tetrapeptide sequence is recognized and cleaved by effector caspases, primarily Caspase-3 and to some extent Caspase-7. These enzymes are responsible for cleaving a wide array of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[1]
-
Fluorophore: The reporter molecule is 7-amino-4-methylcoumarin (AMC).
-
Intact Substrate (Ac-DMQD-AMC): Exhibits weak fluorescence with excitation and emission maxima around 330 nm and 390 nm, respectively.[4][6]
-
Cleavage Product (Free AMC): Upon cleavage, free AMC is released, which fluoresces brightly.[3][4] The activity is quantified by monitoring the increase in fluorescence associated with free AMC.[5]
-
-
Mechanism of Action: The enzymatic reaction involves the nucleophilic attack by the active site cysteine of the caspase on the carbonyl group of the peptide bond between the P1 aspartate residue and the AMC moiety. This leads to the irreversible cleavage of the substrate and the release of the highly fluorescent AMC molecule.
Visualization of Cleavage Mechanism
Caption: Mechanism of Ac-DMQD-AMC cleavage by Caspase-3.
Quantitative Data and Enzyme Kinetics
The kinetic parameters of an enzyme, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), are essential for characterizing its activity and specificity.[7] The ratio kcat/Km, known as the specificity constant or catalytic efficiency, provides a measure of how efficiently an enzyme converts a substrate into a product.[7][8]
While specific kinetic data for Ac-DMQD-AMC is less commonly published than for the more traditional Ac-DEVD-AMC, the principles of analysis are identical. For comparison, Ac-DEVD-AMC has been reported to have a Km of approximately 10 µM for Caspase-3.[9] Researchers using Ac-DMQD-AMC would typically determine these parameters empirically under their specific assay conditions.
| Parameter | Description | Typical Range (for Caspase Substrates) | Significance |
| Km (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity.[7] | 5 - 50 µM | A lower Km indicates a higher affinity of the enzyme for the substrate. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[7] | Varies widely | Represents the catalytic prowess of the enzyme. |
| kcat/Km (Specificity Constant) | An apparent second-order rate constant that measures the overall catalytic efficiency of the enzyme for a particular substrate.[7][8] | 10^4 - 10^7 M⁻¹s⁻¹ | A higher value signifies greater enzyme specificity and efficiency. |
| Excitation Wavelength (λex) | The wavelength of light used to excite the fluorophore. | 340 - 380 nm[5][9][10] | Optimal wavelength for exciting free AMC. |
| Emission Wavelength (λem) | The wavelength of light emitted by the excited fluorophore. | 440 - 460 nm[5][9][10] | Optimal wavelength for detecting fluorescence from free AMC. |
Experimental Protocols
General Caspase-3 Activity Assay in Cell Lysates
This protocol provides a general framework for measuring Caspase-3 activity. Optimal conditions, such as substrate concentration and incubation time, should be determined empirically.
A. Materials and Reagents
-
Ac-DMQD-AMC Substrate Stock: 10 mM in DMSO, store at -20°C.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, and 10% sucrose.
-
Recombinant active Caspase-3 (for standard curve).
-
96-well black microplate (for fluorescence reading).
-
Fluorescence microplate reader.
B. Procedure
-
Prepare Cell Lysates:
-
Induce apoptosis in cell culture using the desired method. Include a non-induced control group.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 million cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Set up the Assay:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL protein with Assay Buffer.
-
In a 96-well black plate, add 50 µL of cell lysate per well. Include wells for a buffer-only blank.
-
Prepare a working solution of Ac-DMQD-AMC by diluting the 10 mM stock to 2X the final desired concentration (e.g., 100 µM) in Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2X substrate solution to each well. The final substrate concentration will be 50 µM in a total volume of 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot fluorescence units (RFU) versus time. The slope of the linear portion of this curve represents the reaction rate (V₀).
-
To quantify the specific activity, create a standard curve using free AMC of known concentrations and express the activity in pmol AMC released/min/mg protein.
-
Visualization of Experimental Workflow
Caption: Standard workflow for a Caspase-3 fluorogenic assay.
Relevant Signaling Pathways
Caspase-3 is a key executioner caspase activated by two primary apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[1][11][12] Understanding these pathways is critical for interpreting data from experiments using Ac-DMQD-AMC.
-
Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[11][12] This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[11] At the DISC, procaspase-8 is activated, and active Caspase-8 then directly cleaves and activates effector caspases like Caspase-3.[11][12]
-
Intrinsic Pathway: Triggered by cellular stress, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[11][12] In the cytoplasm, cytochrome c binds to Apaf-1, which oligomerizes to form the "apoptosome."[11][12] The apoptosome recruits and activates procaspase-9, which in turn cleaves and activates Caspase-3.[1][11][12]
Visualization of Caspase Activation Pathways
Caption: Simplified overview of apoptosis pathways leading to Caspase-3 activation.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Ac-Asp-Met-Gln-Asp-pNA (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. This compound (Caspase 3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Ac-DEVD-AMC - Biotium [biotium.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Ac-DEVD-AMC | CAS 169332-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Fluorogenic Peptide Substrates: Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Fluorogenic peptide substrates are indispensable tools in modern biological research and drug discovery, offering a sensitive and continuous method for measuring enzyme activity. This guide provides an in-depth overview of the fundamental principles of these substrates, their rational design, and practical applications in experimental settings.
Core Principles of Fluorogenic Peptide Substrates
Fluorogenic peptide substrates are molecules composed of a peptide sequence specifically recognized by a target enzyme, flanked by a fluorophore and a quencher molecule. The fundamental principle behind their function is the process of Förster Resonance Energy Transfer (FRET) .[1][2] In an intact substrate, the quencher is in close proximity to the fluorophore, leading to the suppression of fluorescence emission.[1][3] Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, disrupting FRET and resulting in a measurable increase in fluorescence.[3][4] This direct relationship between enzyme activity and fluorescence signal allows for real-time monitoring of enzymatic reactions.[5]
There are two primary mechanisms of fluorescence quenching employed in these substrates:
-
Intramolecular Quenching: Both the fluorophore and the quencher are covalently attached to the same peptide molecule. This is the most common design for FRET-based substrates.[5]
-
Contact Quenching: This mechanism relies on direct contact between the fluorophore and quencher and is less dependent on spectral overlap than FRET.[5]
The efficiency of FRET is critically dependent on the spectral overlap between the emission spectrum of the fluorophore (donor) and the absorption spectrum of the quencher (acceptor), as well as the distance between them.[1][2]
Design and Selection of Fluorogenic Peptide Substrates
The design of an effective fluorogenic peptide substrate requires careful consideration of several factors:
-
Peptide Sequence: The amino acid sequence must be selectively recognized and cleaved by the target enzyme to ensure assay specificity.
-
Fluorophore-Quencher Pair: The chosen FRET pair should exhibit significant spectral overlap for efficient quenching and have distinct excitation and emission wavelengths to minimize background interference.[1][2] The fluorophore should ideally have a high quantum yield.[5]
-
Solubility and Stability: The substrate must be soluble in the assay buffer and stable under experimental conditions to ensure reliable and reproducible results.
The following tables summarize commonly used FRET pairs and kinetic constants for various enzyme-substrate combinations.
Data Presentation
Table 1: Common FRET Pairs for Fluorogenic Peptide Substrates
| Fluorophore (Donor) | Quencher (Acceptor) | Donor Excitation (nm) | Donor Emission (nm) | Reference(s) |
| Mca | Dnp | 325 | 393 | [3] |
| EDANS | DABCYL | 340 | 490 | [1][4] |
| Abz | Tyr(NO2) | 320 | 420 | [4] |
| 5-FAM | CPQ2™ | 490 | 520 | [2] |
| 5-FAM | TQ2 | 490 | 520 | [1] |
| Eu(III) Chelate | QSY-7 | 340 | 613 | [2] |
| CF | Cy5 | 493 | 517 | [6] |
| CF | AF647 | 493 | 517 | [6] |
Table 2: Kinetic Constants for Selected Protease-Fluorogenic Substrate Pairs
| Enzyme | Substrate Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Caspase-1 | Dabcyl-YVADAPV-EDANS | EDANS/DABCYL | 11.4 | 0.79 | 69,298 | [2] |
| Caspase-3 | Ac-DEVD-AMC | AMC | - | - | - | [7] |
| Caspase-7 | FAM-Ahx-D(ED)LD-K(MR)-Ahx | FAM/MR | 1.1 ± 0.2 | 0.009 ± 0.001 | 8,181 | [8] |
| Thrombin | Ac-LTFK-ACC | ACC | 1300 ± 200 | 120 ± 10 | 92,000 | [9] |
| Thrombin | Ac-LGPL-ACC | ACC | 1100 ± 200 | 2.5 ± 0.2 | 2,300 | [9] |
| Collagenase I | (5-Fam)AGGLGP PGP G G(Dabcyl) | 5-Fam/Dabcyl | 21.6 ± 1.6 | - | - | [10] |
| Collagenase II | (5-Fam)AGGLGP PGP G G(Dabcyl) | 5-Fam/Dabcyl | 26.5 ± 2.5 | - | - | [10] |
| Thermolysin | (5-Fam)AGGLGP PGP G G(Dabcyl) | 5-Fam/Dabcyl | 29.5 ± 4.5 | - | - | [10] |
Note: Kinetic constants can vary depending on assay conditions (e.g., buffer composition, pH, temperature).
Experimental Protocols
The following are generalized protocols for performing enzyme activity assays using fluorogenic peptide substrates. It is crucial to optimize these protocols for specific enzymes and substrates.
Caspase Activity Assay
This protocol is adapted for the measurement of caspase-3 activity using a fluorogenic substrate like Ac-DEVD-AMC.
Materials:
-
Caspase-3 enzyme (purified or in cell lysate)
-
Fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the caspase-3 enzyme and fluorogenic substrate according to the manufacturer's instructions.
-
Prepare the assay buffer and keep all reagents on ice.
-
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of your sample (cell lysate or purified enzyme) to the appropriate wells.
-
Include a negative control (buffer only) and a positive control (purified active caspase-3).
-
-
Initiate the Reaction:
-
Add 40 µL of the fluorogenic substrate solution to each well to a final concentration typically in the low micromolar range. The final volume in each well will be 100 µL.
-
-
Incubate and Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).[7]
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by comparing the V₀ of the sample to a standard curve generated with a known concentration of the free fluorophore.
-
Matrix Metalloproteinase (MMP) Activity Assay
This protocol provides a general framework for measuring the activity of MMPs.
Materials:
-
MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of the MMP enzyme and fluorogenic substrate.
-
If measuring total MMP activity, pre-activate the pro-MMPs by incubating with APMA (final concentration ~1-2 mM) for a specified time at 37°C.
-
-
Set up the Assay Plate:
-
Add assay buffer to the wells.
-
Add the activated MMP enzyme or sample to the wells.
-
Include appropriate controls (buffer only, substrate only).
-
-
Initiate the Reaction:
-
Add the fluorogenic substrate to each well.
-
-
Incubate and Measure Fluorescence:
-
Monitor the increase in fluorescence over time using a microplate reader with the appropriate excitation and emission wavelengths for the FRET pair used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the fluorescence curve.
-
Data Analysis and Troubleshooting
-
Standard Curve: To quantify enzyme activity, a standard curve of the free fluorophore should be generated to convert relative fluorescence units (RFU) to molar concentrations.[11]
-
Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. This can be mitigated by using lower substrate concentrations or by applying correction factors.
-
Compound Interference: When screening for inhibitors, the test compounds themselves may be fluorescent or may quench the fluorescence of the product, leading to false positives or negatives. It is important to run controls for compound autofluorescence.[12]
-
Enzyme Concentration: The reaction rate should be linear with respect to enzyme concentration. A titration of the enzyme should be performed to determine the optimal concentration for the assay.
-
Substrate Concentration: For kinetic studies (determination of Km and kcat), the assay should be performed with varying substrate concentrations.
Visualization of Workflows and Signaling Pathways
Visualizing experimental workflows and the biological context in which these substrates are used is crucial for understanding and communicating research. The following diagrams were generated using the Graphviz DOT language.
Experimental Workflow
Caption: Generalized workflow for enzyme assays using fluorogenic peptide substrates.
Apoptosis Signaling Pathway (Extrinsic)
Fluorogenic substrates for caspases are widely used to study apoptosis. The following diagram illustrates the extrinsic apoptosis pathway, highlighting the activation of key caspases.
Caption: Role of caspases in the extrinsic apoptosis pathway.
MMPs in Cancer Cell Invasion
Matrix metalloproteinases play a crucial role in cancer progression by degrading the extracellular matrix (ECM), facilitating cell invasion and metastasis.
Caption: MMPs in cancer progression and their detection.
Protease Signaling in Inflammation
Proteases are key mediators in inflammatory processes, often through the activation of Protease-Activated Receptors (PARs).
Caption: Protease-mediated signaling in inflammation.
References
- 1. Fluorescence and Quencher FRET Peptides [biosyn.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]
- 4. FRET Systems - Biosyntan GmbH [biosyntan.de]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-activated receptor signaling in the regulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Fluorogenic Assay: Analysis of Chemical Modification of Lysine and Arginine to Control Proteolytic Activity of Trypsin [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ac-Asp-Met-Gln-Asp-AMC Caspase-3 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key family of proteases responsible for executing apoptosis are the caspases (cysteine-aspartic proteases). Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
The Ac-Asp-Met-Gln-Asp-AMC (Ac-DEVD-AMC) caspase-3 assay is a highly sensitive and specific method for quantifying caspase-3 activity in cell lysates and purified enzyme preparations. This fluorometric assay utilizes a synthetic tetrapeptide substrate, Ac-DEVD-AMC, which corresponds to the cleavage site of one of the key in vivo substrates of caspase-3, poly (ADP-ribose) polymerase (PARP). In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon cleavage by active caspase-3 between the aspartate (D) and AMC residues, the free AMC molecule is released, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.
Principle of the Assay
The assay is based on the enzymatic cleavage of the fluorogenic substrate Ac-DEVD-AMC by active caspase-3. The reaction releases the fluorescent group, 7-amino-4-methylcoumarin (AMC). The amount of AMC produced is quantified using a fluorometer or a fluorescence microplate reader, with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 430-460 nm.[1][2]
Signaling Pathway
Caspase-3 is activated via two primary signaling cascades: the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 then directly cleaves and activates effector caspases, including caspase-3. The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which recruits and activates pro-caspase-9. Active caspase-9 then proceeds to cleave and activate caspase-3, culminating in the execution of apoptosis.
Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-3 activation and apoptosis.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier Example | Storage |
| Ac-DEVD-AMC Substrate | BD Biosciences (Cat. No. 556449) | -20°C (lyophilized and reconstituted) |
| Cell Lysis Buffer | BD Biosciences (Cat. No. 556450) | 4°C |
| Protease Assay Buffer | BD Biosciences (Cat. No. 556451) | 4°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | -20°C |
| DMSO | Sigma-Aldrich | Room Temperature |
| 96-well black, clear-bottom plates | Corning | Room Temperature |
| Apoptosis Inducer (e.g., Staurosporine) | Sigma-Aldrich | -20°C |
| Phosphate-Buffered Saline (PBS) | Gibco | Room Temperature |
Reagent Preparation
-
Ac-DEVD-AMC Substrate Stock Solution (1 mg/mL): Reconstitute the lyophilized Ac-DEVD-AMC in DMSO.[1] For example, reconstitute 1 mg in 1 mL of DMSO. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.[1]
-
Cell Lysis Buffer (1X): Typically contains 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate.[1] Store at 4°C.
-
Protease Assay Buffer (1X): A common formulation is 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[1] Note: DTT should be added fresh from a stock solution just before use.
-
Working Substrate Solution: Dilute the Ac-DEVD-AMC stock solution in Protease Assay Buffer to the desired final concentration (e.g., 20 µM).[1]
Experimental Workflow
Caption: A typical workflow for the Ac-DEVD-AMC caspase-3 assay.
Detailed Protocol: Caspase-3 Activity in Cell Lysates (96-well plate format)
-
Cell Seeding and Treatment:
-
Seed cells in a culture plate at a density that will allow for optimal growth and treatment.
-
Induce apoptosis by treating cells with the desired compound for the appropriate duration. Include a vehicle-treated control group (non-apoptotic).
-
-
Cell Lysis:
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet once with ice-cold PBS and pellet again.
-
Adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the cell pellet or plate (e.g., 50 µL per 2 x 10^6 cells).[3]
-
Incubate on ice for 10-30 minutes.[1]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of each cell lysate using a standard method such as the BCA or Bradford assay. This is crucial for normalizing the caspase-3 activity.
-
-
Caspase-3 Assay:
-
Prepare the reaction mixture in a 96-well black, clear-bottom plate.
-
For each reaction, add 50-100 µg of total protein from the cell lysate.[3] Adjust the volume with Cell Lysis Buffer to be equal for all samples.
-
Controls:
-
Blank: Lysis buffer only (no cell lysate).
-
Negative Control: Lysate from non-apoptotic cells.
-
(Optional) Inhibitor Control: Lysate from apoptotic cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
Prepare the Protease Assay Buffer containing the Ac-DEVD-AMC substrate.
-
Add an equal volume of the substrate-containing assay buffer to each well (e.g., if your lysate volume is 50 µL, add 50 µL of 2X substrate solution). The final concentration of Ac-DEVD-AMC is typically 20 µM.[1]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
-
Data Acquisition:
Data Analysis and Presentation
The caspase-3 activity is proportional to the fluorescence intensity. The results can be presented in several ways:
-
Relative Fluorescence Units (RFU): Subtract the blank reading from all sample readings.
-
Fold Change: Normalize the RFU of treated samples to the RFU of the negative control (untreated cells).
-
Specific Activity: If a standard curve with free AMC is generated, the results can be expressed as pmol of AMC released per minute per µg of protein.
Summary of Quantitative Parameters
| Parameter | Recommended Value |
| Substrate & Reagents | |
| Ac-DEVD-AMC Stock Concentration | 1 mg/mL in DMSO |
| Ac-DEVD-AMC Final Concentration | 20 µM[1] |
| DTT Concentration in Assay Buffer | 2-5 mM[1][3] |
| Cell Lysate | |
| Cells per Lysis | 2-10 million cells/mL[1] |
| Protein per Reaction | 50-200 µg[3] |
| Incubation | |
| Lysis Incubation Time | 10-30 minutes on ice[1] |
| Assay Incubation Time | 1-2 hours at 37°C[1] |
| Instrumentation | |
| Excitation Wavelength | ~380 nm[1][2] |
| Emission Wavelength | 430-460 nm[1][2] |
Conclusion
The Ac-DEVD-AMC caspase-3 assay is a robust and widely used method for the quantitative measurement of a key apoptosis executioner. Its high sensitivity and specificity make it an invaluable tool in basic research for studying programmed cell death and in drug development for screening compounds that modulate apoptosis. Adherence to a well-defined protocol, including appropriate controls and normalization to protein concentration, is critical for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Ac-Asp-Met-Gln-Asp-AMC in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of the fluorogenic substrate Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) to measure the activity of executioner caspases, such as caspase-3, in cell lysates. This assay is a sensitive and quantitative method for assessing apoptosis.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens and are activated through a proteolytic cascade. Executioner caspases, including caspase-3 and caspase-7, are responsible for the cleavage of a broad spectrum of cellular proteins, leading to the morphological and biochemical changes associated with apoptosis.[1][2]
The fluorogenic substrate this compound (Ac-DMQD-AMC) is a synthetic tetrapeptide that can be cleaved by activated executioner caspases. The substrate consists of the peptide sequence DMQD conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. However, upon cleavage by an active caspase between the aspartate (D) and AMC residues, the highly fluorescent AMC moiety is released.[2][3][4] The intensity of the fluorescence is directly proportional to the caspase activity in the sample and can be measured using a fluorometer.
Principle of the Assay
The assay quantifies caspase activity by measuring the fluorescence of AMC released from the Ac-DMQD-AMC substrate.
This compound (Weakly Fluorescent) + Active Caspase → Ac-Asp-Met-Gln-Asp + AMC (Highly Fluorescent)
The released AMC can be excited at approximately 354-380 nm and emits fluorescence at around 442-460 nm.[2][3][4][5]
Experimental Protocols
A. Preparation of Cell Lysates
This protocol is suitable for both adherent and suspension cells. All steps should be performed on ice to minimize protease activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (see Table 1 for composition)
-
Microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Microcentrifuge (refrigerated at 4°C)
Protocol for Adherent Cells:
-
Induce apoptosis in cells using the desired method. Include a non-induced control group.
-
Carefully aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 x 10^6 cells).[6]
-
Incubate the plate on ice for 10-20 minutes.[7]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Proceed to step 10.
Protocol for Suspension Cells: 8. Induce apoptosis in cells using the desired method. Include a non-induced control group. 9. Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C. 10. Discard the supernatant and wash the cell pellet once with ice-cold PBS. 11. Centrifuge again and discard the supernatant. 12. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1 x 10^6 cells).[6] 13. Incubate on ice for 15-30 minutes, with gentle mixing every 10 minutes.[8] 14. Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[9] 15. Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. 16. The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
B. Caspase Activity Assay
This protocol is designed for a 96-well plate format, suitable for a microplate fluorometer.
Materials:
-
Cell lysate (prepared as described above)
-
Ac-DMQD-AMC substrate (typically a 10 mM stock in DMSO)
-
Caspase Assay Buffer (see Table 1 for composition)
-
Black, clear-bottom 96-well microplate
-
Microplate fluorometer
Protocol:
-
Determine the protein concentration of each cell lysate sample using a standard method like the BCA assay. This allows for normalization of caspase activity to the total protein content.
-
Dilute the cell lysates to a final concentration of 50-200 µg of protein per assay well with Caspase Assay Buffer. A typical volume is 50 µL per well.
-
Prepare a master mix for the reaction. For each reaction, you will need:
-
50 µL of cell lysate (or Caspase Assay Buffer for a blank control)
-
An appropriate volume of Caspase Assay Buffer
-
Ac-DMQD-AMC substrate to a final concentration of 10-50 µM.
-
-
It is recommended to set up the following controls:
-
Blank: Caspase Assay Buffer without cell lysate to measure background fluorescence.
-
Negative Control: Lysate from non-induced cells to determine basal caspase activity.
-
Positive Control (Optional): Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).[7]
-
Inhibitor Control (Optional): Pre-incubate the apoptotic lysate with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.[5]
-
-
Add 50 µL of each cell lysate sample to the wells of the 96-well plate.
-
Prepare the reaction mix by diluting the Ac-DMQD-AMC stock solution into the Caspase Assay Buffer.
-
Add 50 µL of the reaction mix to each well to initiate the reaction. The total volume in each well should be 100 µL.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1][8] The optimal incubation time may vary depending on the cell type and the level of caspase activity.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 354-380 nm and an emission wavelength of 442-460 nm.[2][3][4][5]
Data Presentation
Table 1: Buffer Compositions
| Buffer Type | Component | Concentration | Purpose | Reference |
| Cell Lysis Buffer | HEPES, pH 7.4 | 50 mM | Buffering agent | |
| CHAPS or Triton X-100 | 0.1 - 0.5% | Non-ionic detergent for cell lysis | [7][9] | |
| DTT | 5 mM | Reducing agent to maintain caspase activity | ||
| EDTA | 1-2 mM | Chelates divalent cations | [9] | |
| Protease Inhibitors (optional) | Varies | Prevents non-specific proteolysis (avoid cysteine protease inhibitors) | ||
| Caspase Assay Buffer | HEPES, pH 7.4 | 20-100 mM | Buffering agent for optimal enzyme activity | [9] |
| Sucrose or Glycerol | 10-20% | Stabilizer | [5][9] | |
| DTT | 2-10 mM | Reducing agent | [5][9] | |
| CHAPS | 0.1% | Detergent | [9] | |
| EDTA | 2 mM | Chelator |
Table 2: Substrate and Fluorometer Settings
| Parameter | Value | Reference |
| Substrate | This compound (Ac-DMQD-AMC) | [7] |
| Stock Solution | 10 mM in DMSO | |
| Final Concentration | 10-50 µM | [5] |
| Excitation Wavelength | 354-380 nm | [2][3][4][5] |
| Emission Wavelength | 442-460 nm | [2][3][4][5] |
Visualizations
Caption: Simplified overview of the main caspase activation pathways leading to apoptosis.
Caption: Experimental workflow for the caspase activity assay using cell lysates.
References
- 1. abcam.com [abcam.com]
- 2. file.yizimg.com [file.yizimg.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. mpbio.com [mpbio.com]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-DMQD-AMC in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-methylcoumarin) is a highly selective and sensitive fluorogenic substrate for caspase-3, a key executioner enzyme in the apoptotic pathway.[1] Caspase-3 plays a crucial role in the dismantling of the cell during programmed cell death by cleaving a variety of cellular substrates.[2] The activation of caspase-3 is a hallmark of apoptosis, making it an important target in drug discovery for various diseases, including cancer and neurodegenerative disorders.
In high-throughput screening (HTS) assays, Ac-DMQD-AMC serves as an invaluable tool for identifying and characterizing inhibitors of caspase-3. The substrate consists of the caspase-3 recognition sequence (DMQD) linked to the fluorescent reporter molecule 7-Amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent AMC is released. The resulting fluorescence intensity is directly proportional to the activity of caspase-3, providing a robust and quantitative readout for HTS applications. The fluorescence of liberated AMC can be measured with a fluorescence reader with excitation at approximately 340-360 nm and emission at 440-460 nm.
Due to the limited availability of specific high-throughput screening data for Ac-DMQD-AMC, this document will also refer to studies using the closely related and well-characterized caspase-3 substrate, Ac-DEVD-AMC (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-Amino-4-methylcoumarin), to provide representative data and protocols. The principles and methodologies are directly translatable to assays utilizing Ac-DMQD-AMC.
Signaling Pathway and Mechanism of Action
The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3. Once activated, caspase-3 cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. The mechanism of Ac-DMQD-AMC in detecting caspase-3 activity is a direct measure of this enzymatic function.
Caption: Caspase-3 activation pathway and Ac-DMQD-AMC cleavage mechanism.
High-Throughput Screening Workflow
A typical HTS workflow for identifying caspase-3 inhibitors using Ac-DMQD-AMC involves several automated steps, from compound plating to data analysis. The assay is generally performed in 96-well or 384-well microplates to maximize throughput.
Caption: High-throughput screening workflow for caspase-3 inhibitors.
Experimental Protocols
Materials and Reagents
-
Ac-DMQD-AMC Substrate: Lyophilized powder, to be reconstituted in DMSO.
-
Active Human Recombinant Caspase-3: For biochemical assays.
-
Caspase Assay Buffer: Typically contains 20 mM HEPES, 10% glycerol, and 2 mM DTT, pH 7.5.
-
Caspase-3 Inhibitor (Positive Control): e.g., Ac-DEVD-CHO.
-
DMSO: For compound and substrate solubilization.
-
Microplates: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation at ~354 nm and emission at ~442 nm.
Protocol for a Biochemical HTS Assay
This protocol is designed for a 384-well format to screen for caspase-3 inhibitors.
-
Compound Plating:
-
Prepare a compound library plate with test compounds dissolved in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the wells of a 384-well assay plate.
-
Include wells for positive controls (e.g., Ac-DEVD-CHO) and negative controls (DMSO vehicle).
-
-
Enzyme Preparation and Addition:
-
Dilute active caspase-3 in cold caspase assay buffer to the desired final concentration. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio.
-
Add the diluted caspase-3 solution (e.g., 10 µL) to all wells of the assay plate except for the "no enzyme" control wells.
-
-
Compound-Enzyme Incubation:
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Preparation and Addition:
-
Reconstitute the Ac-DMQD-AMC in DMSO to create a stock solution (e.g., 10 mM).
-
Dilute the Ac-DMQD-AMC stock solution in caspase assay buffer to the desired final concentration (typically in the low micromolar range, near the Km value if known).
-
Add the diluted substrate solution (e.g., 10 µL) to all wells of the assay plate.
-
-
Enzymatic Reaction and Fluorescence Measurement:
-
Incubate the plate at 37°C, protected from light, for 1-2 hours. The incubation time may need to be optimized.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~354 nm and emission at ~442 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Determine the IC50 values for active compounds by performing dose-response experiments.
-
Assess the quality of the assay by calculating the Z'-factor and signal-to-background ratio.
-
Data Presentation
The following tables summarize representative quantitative data from high-throughput screening assays for caspase-3, using Ac-DEVD-AMC as a proxy for Ac-DMQD-AMC.
Table 1: Assay Performance Metrics
| Parameter | Representative Value | Reference | Description |
| Z'-factor | 0.61 - 0.85 | [3] | A measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay suitable for HTS.[4][5] |
| Signal-to-Background Ratio | > 10 | The ratio of the signal from the uninhibited enzyme to the background signal (no enzyme or fully inhibited enzyme). |
Table 2: IC50 Values of Known Caspase-3 Inhibitors
| Inhibitor | Substrate Used | IC50 (nM) | Reference |
| Ac-DEVD-CHO | Ac-DEVD-AMC | ~10 | [6] |
| z-VAD-FMK (pan-caspase) | Ac-DEVD-AMC | Low nanomolar | [7] |
| Morin Hydrate | Not specified | 66.4% inhibition at 20 µM | [8] |
Conclusion
Ac-DMQD-AMC is a robust and sensitive substrate for monitoring caspase-3 activity in a high-throughput screening format. Its use allows for the efficient identification and characterization of potential caspase-3 modulators. The protocols and data presented here, with Ac-DEVD-AMC as a well-documented analogue, provide a strong foundation for developing and validating HTS assays using Ac-DMQD-AMC for drug discovery and research applications. The key to a successful HTS campaign lies in careful assay optimization and the use of appropriate controls to ensure data quality and reliability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Adaptation of robust Z' factor for assay quality assessment in microelectrode array based screening using adult dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of a high-throughput screening system for caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Caspase-3 Activity with Ac-DEVD-AMC: Application Notes and Protocols
Note on Substrate Specificity: The fluorogenic substrate specified in the topic, Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC), is not the standard substrate for caspase-3. The widely recognized and utilized substrate for caspase-3 is N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) .[1][2] This document will focus on the application and protocols for Ac-DEVD-AMC in measuring caspase-3 activity.
Introduction and Principle of the Assay
Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins that leads to programmed cell death.[3][4] The measurement of its activity is a key indicator of apoptosis. The assay utilizes the synthetic fluorogenic substrate Ac-DEVD-AMC, which is based on the PARP cleavage site sequence recognized by caspase-3.[1]
In its intact form, Ac-DEVD-AMC is weakly fluorescent. However, in the presence of active caspase-3, the enzyme cleaves the substrate between the aspartate (D) and the 7-amino-4-methylcoumarin (AMC) moiety.[1][2] This cleavage releases the highly fluorescent AMC group, which can be quantified using a fluorometer. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.[2][5]
Key Features of the Ac-DEVD-AMC Assay:
-
High Sensitivity: Fluorometric detection allows for the measurement of low levels of caspase-3 activity.
-
Specificity: The DEVD sequence is a preferred substrate for caspase-3, although some cross-reactivity with other effector caspases like caspase-7 may occur.[2][6]
-
Quantitative: The assay provides a quantitative measure of enzyme activity, which can be used to compare apoptosis levels across different samples.[7]
Signaling Pathway Diagram
The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways.
Caption: Caspase-3 activation via intrinsic and extrinsic pathways.
Experimental Workflow Diagram
The general workflow for a caspase-3 activity assay involves sample preparation, the enzymatic reaction, and data acquisition.
Caption: General workflow for a cell-based caspase-3 activity assay.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Substrate | Ac-DEVD-AMC | [1][2] |
| Molecular Weight | 675.7 g/mol | [1] |
| Excitation Wavelength | 360-380 nm | [7][8][9] |
| Emission Wavelength | 430-460 nm | [1][8][9] |
| Typical Substrate Conc. | 20-50 µM | [1][5] |
| Km for Caspase-3 | ~10 µM | [1][6] |
| Inhibitor (Aldehyde) | Ac-DEVD-CHO | [1][10] |
| Inhibitor (FMK) | Z-DEVD-FMK | [10] |
Detailed Experimental Protocols
A. Materials and Reagents
-
Ac-DEVD-AMC Substrate: Store at -20°C, protected from light. Reconstitute in DMSO to a stock concentration (e.g., 1-10 mM).[1][2]
-
Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi.[1] Store at 4°C.
-
Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT.[1] Prepare fresh before use.
-
DTT (Dithiothreitol): 1 M stock solution. Store at -20°C.
-
Positive Control: Apoptotic cell lysates (e.g., cells treated with staurosporine or an anti-Fas antibody) or purified active caspase-3.[1][7]
-
Negative Control: Non-apoptotic cell lysates.
-
Microplate Reader: Capable of fluorescence detection at the specified wavelengths.
-
96-well Plates: Black plates are recommended for fluorescence assays to minimize background.
B. Protocol 1: Caspase-3 Activity Assay in Cell Lysates
This protocol is designed for measuring caspase-3 activity in a population of cells.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated or vehicle-treated control group.
-
Cell Harvesting:
-
Suspension Cells: Pellet 1-5 x 10^6 cells by centrifugation (e.g., 300 x g for 10 minutes).[2]
-
Adherent Cells: Scrape cells and collect them, or trypsinize and then pellet.
-
-
Cell Lysis:
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-30 minutes.[1]
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is the cell lysate.
-
-
Protein Quantification (Optional but Recommended): Determine the protein concentration of each lysate to normalize caspase activity.
-
Assay Reaction:
-
Prepare a 1X Assay Buffer by diluting the 2X stock and adding DTT to a final concentration of 5-10 mM.[2]
-
In a 96-well plate, add 50-200 µg of protein from each cell lysate and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Assay Buffer (with DTT) to each well.
-
To initiate the reaction, add 5 µL of Ac-DEVD-AMC stock solution to each well to achieve a final concentration of 20-50 µM.[11]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]
-
Fluorescence Measurement:
C. Protocol 2: Assay with Purified Caspase-3
This protocol is for determining the activity of a purified enzyme or for screening potential inhibitors.
-
Prepare Reagents:
-
Dilute purified active caspase-3 to the desired concentration in 1X Assay Buffer.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-30 minutes) at room temperature.
-
-
Assay Reaction:
-
In a 96-well plate, add the diluted enzyme (and inhibitor, if applicable).
-
Add 1X Assay Buffer to bring the volume to ~95 µL.
-
Initiate the reaction by adding 5 µL of Ac-DEVD-AMC stock solution.
-
-
Incubation and Measurement: Follow steps 6 and 7 from Protocol 1.
D. Data Analysis
-
Subtract Background: Subtract the fluorescence values from a blank well (containing buffer and substrate but no lysate) from all sample readings.
-
Standard Curve (Optional): To quantify the amount of AMC released, a standard curve can be generated using known concentrations of free AMC.[7]
-
Calculate Fold-Increase: The most common method of data presentation is the fold-increase in caspase-3 activity.
-
Fold-Increase = (Fluorescence of Treated Sample) / (Fluorescence of Untreated Control Sample)
-
-
Normalization: If protein concentration was measured, normalize the fluorescence readings to the protein amount (e.g., Relative Fluorescence Units per µg of protein).
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Aliquot substrate and avoid repeated freeze-thaw cycles. Protect from light. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile water. | |
| Low Signal / No Activity | Insufficient apoptosis induction | Optimize the dose and time of the apoptotic stimulus. Confirm apoptosis by another method (e.g., Western blot for cleaved PARP). |
| Inactive enzyme | Ensure proper storage of lysates (-80°C) and use a positive control. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the fluorometer. | |
| High Variability Between Replicates | Inaccurate pipetting | Use calibrated pipettes and ensure thorough mixing. |
| Air bubbles in wells | Pipette gently and centrifuge the plate briefly before reading. |
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Caspase 3 - Wikipedia [en.wikipedia.org]
- 4. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abcam.com [abcam.com]
Application Notes and Protocols for Ac-Asp-Met-Gln-Asp-AMC Working Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and use of a working solution of the fluorogenic caspase substrate, Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-Asp-Met-Gln-Asp-AMC). This substrate is a valuable tool for monitoring the activity of specific caspases, which are key enzymes in the apoptotic pathway.
Introduction
This compound is a synthetic peptide substrate designed for the sensitive detection of caspase activity. The peptide sequence Asp-Met-Gln-Asp (DMQD) is recognized and cleaved by specific caspases. Upon enzymatic cleavage C-terminal to the final aspartate residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting fluorescence can be measured to quantify caspase activity, making this substrate useful in studies of apoptosis and in the screening of caspase inhibitors. While structurally similar to the widely used caspase-3 substrate Ac-DEVD-AMC, Ac-DMQD-AMC may exhibit different specificities for various caspases, making it a useful tool for profiling caspase activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and use of this compound.
Table 1: Reagent and Solution Properties
| Parameter | Value | Notes |
| Molecular Formula | C₃₀H₃₈N₆O₁₂S₁[1] | |
| Molecular Weight | 706.73 g/mol [1] | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO)[2][3][4][5] | High-purity, anhydrous DMSO is recommended. |
| Stock Solution Concentration | 1-10 mM | A 10 mM stock solution is common.[3][4] |
| Storage of Stock Solution | -20°C[1][2][3] | Protect from light and moisture. Avoid repeated freeze-thaw cycles.[2] |
| Excitation Wavelength | ~380 nm[2][6] | Optimal excitation may vary slightly depending on the instrument. |
| Emission Wavelength | ~430-460 nm[2][6] | A range is often used to capture the peak fluorescence. |
Table 2: Assay Buffer Components
| Component | Typical Concentration | Purpose |
| Buffer (HEPES or Tris-HCl) | 20-50 mM | Maintain pH. |
| pH | 7.4 - 7.5[2][6] | Optimal for caspase activity. |
| Reducing Agent (DTT) | 2-5 mM[2][3] | Maintains the reduced state of the caspase's active site cysteine. |
| Glycerol | 10% (v/v)[2] | Stabilizes the enzyme. |
| EDTA | 2 mM[3][6] | Chelates divalent cations that may inhibit caspase activity. |
| Detergent (CHAPS or Triton X-100) | 0.1% - 1% (v/v)[2][3] | Can aid in cell lysis and improve enzyme access to the substrate. |
Table 3: Working Solution and Assay Concentrations
| Parameter | Concentration Range | Notes |
| Final Substrate Concentration | 10-100 µM | 20-50 µM is a common starting point.[2][6] |
| Cell Lysate Concentration | 10-100 µg of total protein | This should be optimized for each cell type and experimental condition.[2] |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution from a lyophilized powder.
Materials:
-
This compound, lyophilized powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the amount of peptide provided by the manufacturer, calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of peptide (MW = 706.73 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 706.73 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 141.5 µL
-
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Preparation of 1X Assay Buffer
This protocol provides a common formulation for a 1X assay buffer.
Materials:
-
HEPES
-
Glycerol
-
Dithiothreitol (DTT)
-
Deionized water
Procedure:
-
To prepare 50 mL of 1X Assay Buffer, combine the following:
-
1 M HEPES, pH 7.5: 1 mL (final concentration 20 mM)
-
Glycerol: 5 mL (final concentration 10%)
-
Deionized water: 44 mL
-
-
Mix well and store at 4°C.
-
Important: Add DTT to a final concentration of 2-5 mM immediately before use, as it is unstable in solution. For example, add 100 µL of a 1 M DTT stock to 10 mL of the buffer for a final concentration of 10 mM.
Preparation of this compound Working Solution and Caspase Activity Assay
This protocol describes the preparation of the final working solution and its use in a typical 96-well plate fluorometric assay.
Materials:
-
10 mM this compound stock solution
-
1X Assay Buffer (with freshly added DTT)
-
Cell lysate or purified caspase
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader
Procedure:
-
Prepare the 2X Substrate Working Solution:
-
Dilute the 10 mM this compound stock solution in 1X Assay Buffer to a 2X working concentration. For a final assay concentration of 50 µM, prepare a 100 µM 2X working solution.
-
For example, to prepare 1 mL of 100 µM 2X substrate working solution, add 10 µL of the 10 mM stock solution to 990 µL of 1X Assay Buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add 50 µL of your sample (e.g., cell lysate containing 10-100 µg of protein, diluted in 1X Assay Buffer).
-
Include appropriate controls:
-
Blank: 50 µL of 1X Assay Buffer without any sample.
-
Negative Control: 50 µL of lysate from untreated or non-apoptotic cells.
-
Inhibitor Control (optional): 50 µL of lysate pre-incubated with a caspase inhibitor.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X substrate working solution to each well, bringing the total volume to 100 µL and the final substrate concentration to 50 µM.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-set to the desired temperature (typically 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~430-460 nm.
-
Readings can be taken in kinetic mode (e.g., every 5-10 minutes for 1-2 hours) or as a single endpoint measurement after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity over time to determine the reaction rate, or compare endpoint fluorescence values between samples.
-
Visualizations
References
Application of Ac-DMQD-AMC in Cancer Cell Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of apoptosis, or programmed cell death, is a critical area of cancer research. Inducing apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3. The fluorogenic substrate, Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DMQD-AMC), provides a sensitive and specific tool for the quantitative measurement of caspase-3 activity in cancer cells.
Mechanism of Action: Ac-DMQD-AMC is a synthetic tetrapeptide that contains the caspase-3 cleavage recognition sequence, DMQD. In its intact form, the substrate is not fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) and the 7-amino-4-methylcoumarin (AMC) moiety, the highly fluorescent AMC is released. The intensity of the emitted fluorescence is directly proportional to the amount of active caspase-3 in the sample, providing a quantitative measure of apoptosis. This assay can be used to screen potential anti-cancer compounds, determine their efficacy in inducing apoptosis, and elucidate the molecular pathways involved.
Key Applications in Cancer Research:
-
High-Throughput Screening (HTS) of Apoptosis-Inducing Compounds: The assay is readily adaptable to a microplate format, making it suitable for screening large libraries of compounds for their ability to induce caspase-3 activity in cancer cell lines.
-
Determination of IC50/EC50 Values: By measuring caspase-3 activity at various concentrations of a test compound, dose-response curves can be generated to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for apoptosis induction.
-
Kinetic Studies of Apoptosis: The assay can be performed in a kinetic mode to monitor the real-time activation of caspase-3 in response to a therapeutic agent, providing insights into the timeline of apoptotic events.
-
Elucidation of Apoptotic Pathways: In conjunction with specific inhibitors or genetic manipulations (e.g., siRNA), this assay can help to dissect the upstream signaling pathways leading to caspase-3 activation.
Data Presentation
The quantitative data generated from Ac-DMQD-AMC-based caspase-3 activity assays can be effectively summarized in tables for clear comparison and interpretation.
Table 1: Dose-Dependent Induction of Caspase-3 Activity by Compound X in A549 Lung Cancer Cells
| Compound X Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | Fold Change vs. Control |
| 0 (Vehicle Control) | 150 | 15 | 1.0 |
| 1 | 450 | 35 | 3.0 |
| 5 | 1200 | 98 | 8.0 |
| 10 | 2550 | 210 | 17.0 |
| 25 | 4800 | 350 | 32.0 |
| 50 | 5100 | 420 | 34.0 |
Table 2: IC50 Values of Various Chemotherapeutic Agents in Different Cancer Cell Lines Determined by Caspase-3 Activity Assay
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast Cancer) | 2.5 |
| Cisplatin | HeLa (Cervical Cancer) | 5.8 |
| Paclitaxel | PC-3 (Prostate Cancer) | 0.1 |
| Compound Y | Jurkat (Leukemia) | 1.2 |
Experimental Protocols
Protocol 1: Endpoint Assay for Caspase-3 Activity in Adherent Cancer Cells
This protocol provides a method for measuring caspase-3 activity in adherent cancer cells treated with a test compound.
Materials:
-
Ac-DMQD-AMC fluorogenic substrate
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
96-well black, clear-bottom tissue culture plates
-
Test compound and vehicle control
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: After incubation, carefully aspirate the medium. Wash the cells once with 100 µL of ice-cold PBS. Aspirate the PBS and add 50 µL of ice-cold Cell Lysis Buffer to each well. Incubate on ice for 15-20 minutes with gentle shaking.
-
Assay Reaction: Prepare the reaction mixture by diluting the Ac-DMQD-AMC substrate in Assay Buffer to a final concentration of 50 µM. Add 50 µL of the reaction mixture to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis: Subtract the background fluorescence (wells with lysis buffer and reaction mixture but no cells) from all readings. Calculate the fold change in caspase-3 activity by dividing the fluorescence of the treated samples by the fluorescence of the vehicle control.
Protocol 2: Kinetic Assay for Real-Time Monitoring of Caspase-3 Activity
This protocol allows for the continuous measurement of caspase-3 activation over time.
Materials:
-
Same as Protocol 1
-
Fluorescence microplate reader with kinetic reading capabilities and temperature control
Procedure:
-
Cell Seeding and Lysis: Follow steps 1 and 3 from Protocol 1.
-
Assay Setup: In a separate 96-well black plate, add 50 µL of each cell lysate.
-
Initiate Reaction and Measurement: Prepare the reaction mixture as in Protocol 1. Set the microplate reader to 37°C. Add 50 µL of the reaction mixture to each well. Immediately start the kinetic measurement, recording fluorescence every 5-10 minutes for a total period of 1-2 hours.
-
Data Analysis: Plot the fluorescence intensity versus time for each sample. The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase-3 activity.
Mandatory Visualizations
Signaling Pathways
Caption: Caspase-3 activation pathways and the principle of the Ac-DMQD-AMC assay.
Experimental Workflow
Caption: Step-by-step workflow for the Ac-DMQD-AMC caspase-3 activity assay.
Excitation and emission wavelengths for Ac-DMQD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin) is a highly specific and sensitive fluorogenic substrate for caspase-3, a key executioner caspase in the apoptotic pathway. Upon cleavage by activated caspase-3, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is liberated. The resulting fluorescence can be measured to quantify caspase-3 activity in cell lysates and purified enzyme preparations. This document provides detailed application notes and protocols for the use of Ac-DMQD-AMC in caspase-3 activity assays. While Ac-DMQD-AMC is a specific substrate, it is important to note that much of the publicly available data and protocols have been developed using the closely related substrate Ac-DEVD-AMC. The protocols provided herein are adapted for Ac-DMQD-AMC based on established methodologies for similar fluorogenic caspase substrates.
Spectroscopic Properties
The fluorescence of the cleaved AMC group is the basis for the assay. The excitation and emission wavelengths for the liberated AMC are summarized in the table below.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| 7-Amino-4-methylcoumarin (AMC) | 340 - 360 | 440 - 460 |
Caspase-3 Activation Signaling Pathway
Caspase-3 is a critical effector caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Understanding these pathways is crucial for interpreting experimental results obtained using Ac-DMQD-AMC.
Experimental Protocols
Caspase-3 Activity Assay in Cell Lysates
This protocol describes the measurement of caspase-3 activity in lysates from cells that have been induced to undergo apoptosis.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT - add DTT fresh)
-
Ac-DMQD-AMC substrate (10 mM stock in DMSO)
-
Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT - add DTT fresh)
-
96-well black microplate, opaque
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to attach overnight.
-
Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Harvesting and Lysis:
-
For adherent cells, aspirate the media, wash once with ice-cold PBS, and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash once with ice-cold PBS, and resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA or Bradford assay). This is essential for normalizing caspase activity.
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of total protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
Include a blank control well containing 90 µL of Assay Buffer without any cell lysate.
-
-
Enzymatic Reaction:
-
Prepare a working solution of Ac-DMQD-AMC by diluting the 10 mM stock to a final concentration of 50 µM in Assay Buffer.
-
Add 10 µL of the 50 µM Ac-DMQD-AMC working solution to each well to initiate the reaction (final concentration of 5 µM).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
For a kinetic assay, take readings every 5-10 minutes for 1-2 hours. For an endpoint assay, incubate the plate at 37°C for 1-2 hours and then take a single reading.
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
For kinetic assays, determine the rate of increase in fluorescence (RFU/min).
-
Normalize the caspase activity to the protein concentration of the lysate (RFU/min/mg protein).
-
Screening of Caspase-3 Inhibitors
This protocol is designed for screening potential inhibitors of caspase-3 activity using Ac-DMQD-AMC.
Materials:
-
Purified active caspase-3 enzyme
-
Ac-DMQD-AMC substrate (10 mM stock in DMSO)
-
Assay Buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT - add DTT fresh)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate, opaque
-
Fluorometric microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Purified active caspase-3 (a pre-determined optimal concentration)
-
Test compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) without the test compound.
-
-
The final volume in each well before adding the substrate should be 90 µL.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to interact with the enzyme.
-
Enzymatic Reaction:
-
Prepare a working solution of Ac-DMQD-AMC by diluting the 10 mM stock to a final concentration of 50 µM in Assay Buffer.
-
Add 10 µL of the 50 µM Ac-DMQD-AMC working solution to each well to start the reaction (final concentration of 5 µM).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity as described in Protocol 1. A kinetic assay is recommended to determine the initial reaction velocity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
-
Quantitative Data
While specific quantitative data for Ac-DMQD-AMC is limited in publicly available literature, data from the analogous substrate Ac-DEVD-AMC can be used as a reference. The Michaelis-Menten constant (Km) for the cleavage of Ac-DEVD-AMC by caspase-3 has been reported to be approximately 10 µM.[1] This value indicates the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vmax) and is a measure of the substrate's affinity for the enzyme.
| Parameter | Value | Enzyme | Substrate |
| Km | ~10 µM | Caspase-3 | Ac-DEVD-AMC |
Note: The optimal concentration of Ac-DMQD-AMC for a given assay should be empirically determined, but a starting point of 1-2 times the expected Km is often used.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of test compounds or cell lysate components. | Run appropriate controls (e.g., wells with compound but no enzyme, wells with lysate but no substrate). Subtract background fluorescence. |
| Substrate degradation. | Prepare fresh substrate solutions for each experiment. Store stock solutions properly. | |
| Low signal | Low caspase-3 activity in the sample. | Increase the amount of cell lysate or purified enzyme. Optimize the induction of apoptosis. |
| Inactive enzyme. | Ensure proper storage and handling of the purified enzyme. Use a positive control (e.g., cells treated with a known apoptosis inducer). | |
| Incorrect filter settings on the plate reader. | Verify the excitation and emission wavelength settings are appropriate for AMC. | |
| High well-to-well variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete cell lysis. | Optimize the lysis procedure to ensure complete release of cellular contents. |
Conclusion
Ac-DMQD-AMC is a valuable tool for the sensitive and specific measurement of caspase-3 activity. The provided protocols offer a starting point for researchers to design and execute robust experiments for studying apoptosis and for the discovery of novel therapeutic agents targeting this critical pathway. It is always recommended to optimize assay conditions for the specific experimental system being used.
References
Application Notes and Protocols for the Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) Caspase-3 Assay in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) assay is a robust and sensitive method for the quantitative measurement of caspase-3 activity in a 96-well plate format. Caspase-3 is a critical executioner caspase in the apoptotic pathway, and its activation is a hallmark of programmed cell death. This assay is a valuable tool for researchers in apoptosis, cancer biology, and drug discovery.
The principle of the assay is based on the specific recognition and cleavage of the synthetic tetrapeptide substrate, Ac-DMQD-AMC, by active caspase-3. The substrate, in its uncleaved form, is non-fluorescent. Upon cleavage by caspase-3 at the aspartate residue, the highly fluorescent aminomethylcoumarin (AMC) moiety is released. The resulting fluorescence intensity is directly proportional to the level of active caspase-3 in the sample and can be measured using a fluorescence plate reader.
Key Applications:
-
Quantification of Apoptosis: Measurement of caspase-3 activity as a reliable indicator of apoptosis in cell lysates.
-
High-Throughput Screening (HTS): Screening of compound libraries for potential inhibitors or activators of caspase-3.
-
Drug Candidate Profiling: Characterization of the pro-apoptotic or anti-apoptotic effects of novel therapeutic agents.
-
Fundamental Research: Investigation of the role of caspase-3 in various signaling pathways and disease models.
Experimental Protocols
This section provides a detailed methodology for performing the Ac-DMQD-AMC caspase-3 assay in a 96-well plate format. Note: This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
I. Reagent Preparation
-
Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 5 mM DTT): Prepare a stock solution without DTT, which should be added fresh before use from a 1 M stock. Store the buffer at 4°C.
-
Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 5 mM DTT): Prepare a stock solution without DTT, which should be added fresh before use. Store the buffer at 4°C.
-
Ac-DMQD-AMC Substrate (10 mM stock): Dissolve the lyophilized substrate in sterile, anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO, 10 mM stock): Dissolve the inhibitor in sterile, anhydrous DMSO. Aliquot and store at -20°C.
-
Positive Control (Recombinant Human Caspase-3): Follow the manufacturer's instructions for reconstitution and storage.
II. Cell Lysis
-
Adherent Cells:
-
Seed cells in a culture plate and treat with experimental compounds or stimuli.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to each well (e.g., 100 µL for a 12-well plate).
-
Incubate on ice for 15-20 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) for the assay.
-
-
Suspension Cells:
-
Treat cells in culture with experimental compounds or stimuli.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for the assay.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay) to normalize caspase-3 activity.
III. Caspase-3 Activity Assay in a 96-Well Plate
-
Plate Setup: Use an opaque, black 96-well plate to minimize light scatter and background fluorescence.
-
Reaction Mixture Preparation:
-
Prepare a master mix of the reaction components to ensure consistency across wells. For each reaction, you will need:
-
50 µL of cell lysate (containing 20-50 µg of total protein)
-
Assay Buffer to a final volume of 90 µL
-
-
Controls:
-
Blank: 90 µL of Assay Buffer without cell lysate.
-
Negative Control: Lysate from untreated or vehicle-treated cells.
-
Positive Control: Recombinant active caspase-3.
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with a caspase-3 inhibitor (e.g., 10 µM Ac-DEVD-CHO) for 15-30 minutes prior to adding the substrate.
-
-
-
Assay Procedure:
-
Add the prepared cell lysates and controls to the respective wells of the 96-well plate.
-
Prepare a working solution of the Ac-DMQD-AMC substrate by diluting the 10 mM stock to a final concentration of 50 µM in Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 50 µM Ac-DMQD-AMC substrate solution to each well, bringing the final volume to 100 µL.
-
Mix gently by shaking the plate for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorescence plate reader.
-
Wavelengths: Excitation at 360-380 nm and Emission at 440-460 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time to obtain the reaction kinetics.
-
The caspase-3 activity is proportional to the slope of the initial linear portion of the curve.
-
Normalize the activity to the protein concentration of the cell lysate.
-
Data Presentation
The following table provides representative data from a caspase-3 inhibitor screening experiment.
| Inhibitor | Concentration (µM) | Caspase-3 Activity (RFU/min/mg protein) | % Inhibition |
| Untreated Control | 0 | 1500 | 0 |
| Inhibitor A | 0.1 | 1275 | 15 |
| Inhibitor A | 1 | 750 | 50 |
| Inhibitor A | 10 | 150 | 90 |
| Inhibitor B | 0.1 | 1425 | 5 |
| Inhibitor B | 1 | 1125 | 25 |
| Inhibitor B | 10 | 600 | 60 |
Visualizations
Signaling Pathways Leading to Caspase-3 Activation
The activation of caspase-3 is a convergence point for two major apoptotic signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Caspase-3 activation pathways.
Experimental Workflow for Ac-DMQD-AMC Assay
The following diagram outlines the key steps in performing the Ac-DMQD-AMC caspase-3 assay.
Caption: Ac-DMQD-AMC assay workflow.
Real-Time Monitoring of Apoptosis with Ac-DEVD-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Caspase-3 is a critical executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) is a highly specific and sensitive tool for detecting caspase-3 activity in real-time.[1][2] This synthetic tetrapeptide is based on the caspase-3 cleavage site in poly (ADP-ribose) polymerase (PARP), a key cellular substrate.[1][2] In its intact form, Ac-DEVD-AMC is non-fluorescent. However, upon cleavage by active caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released.[1][2][3] The resulting increase in fluorescence can be monitored over time using a fluorometer or fluorescence microplate reader, providing a quantitative measure of caspase-3 activity and, by extension, apoptosis.
Note on Substrate Specificity: While the topic specifies "Ac-Asp-Met-Gln-Asp-AMC," the widely recognized and commercially available substrate for caspase-3 is Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). This document will focus on the established principles and protocols for Ac-DEVD-AMC. This substrate is also known to be cleaved by caspase-7, which shares a similar substrate specificity.[4][5]
Principle of the Assay
The real-time monitoring of apoptosis using Ac-DEVD-AMC is based on the enzymatic activity of caspase-3.
-
Induction of Apoptosis: Cells are treated with a compound or stimulus of interest to induce apoptosis.
-
Caspase-3 Activation: In response to the apoptotic stimulus, initiator caspases activate executioner caspases, including caspase-3.
-
Substrate Cleavage: The fluorogenic substrate, Ac-DEVD-AMC, is introduced to the cell lysate or, in some live-cell applications, directly to the cells. Active caspase-3 recognizes and cleaves the DEVD sequence.
-
Fluorescence Emission: The cleavage releases the fluorophore AMC, which emits a strong fluorescent signal when excited by light at the appropriate wavelength.
-
Real-Time Detection: The increase in fluorescence intensity is measured over time, providing a kinetic profile of caspase-3 activation. The rate of fluorescence increase is directly proportional to the level of caspase-3 activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Ac-DEVD-AMC assay.
Table 1: Spectrofluorometric Properties
| Parameter | Value |
| Excitation Wavelength (nm) | 360 - 380 |
| Emission Wavelength (nm) | 430 - 460 |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) |
Table 2: Kinetic Parameters
| Parameter | Value |
| Km for Caspase-3 (µM) | ~9.7 - 10 |
Table 3: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Ac-DEVD-AMC | 1 mg/mL in DMSO | 20 - 50 µM |
| Dithiothreitol (DTT) | 1 M | 2 - 10 mM |
| Cell Lysate | Varies | 10 - 100 µg total protein |
| Ac-DEVD-CHO (Inhibitor) | 1 mg/mL in DMSO | 100 nM |
Experimental Protocols
Protocol 1: Caspase-3 Activity Assay in Cell Lysates
This protocol is designed for the endpoint or kinetic measurement of caspase-3 activity in cell lysates using a 96-well plate format.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Ac-DEVD-AMC substrate
-
Ac-DEVD-CHO (caspase-3 inhibitor, for negative control)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture plate at a density that allows for optimal growth and treatment.
-
Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.
-
-
Cell Lysis:
-
After treatment, gently wash the cells with ice-cold PBS.[3]
-
Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.[6]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate and 50 µL of 2X Reaction Buffer containing 40-100 µM Ac-DEVD-AMC.
-
Negative Control (Untreated): 50 µL of lysate from untreated cells and 50 µL of 2X Reaction Buffer with substrate.
-
Inhibitor Control: 50 µL of lysate from treated cells, 2X Reaction Buffer with substrate, and Ac-DEVD-CHO inhibitor (final concentration ~100 nM).
-
Blank: 50 µL of Lysis Buffer and 50 µL of 2X Reaction Buffer with substrate.
-
-
-
Incubation and Measurement:
Protocol 2: Real-Time, Live-Cell Caspase-3 Activity Assay
This protocol allows for the continuous monitoring of caspase-3 activity in living cells.
Materials:
-
Cells of interest
-
Cell-permeable Ac-DEVD-AMC substrate
-
Apoptosis-inducing agent
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
96-well black, clear-bottom microplate
-
Incubated fluorescence microplate reader or live-cell imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom microplate and allow them to adhere overnight.
-
-
Assay Setup:
-
Gently replace the culture medium with fresh live-cell imaging medium containing the cell-permeable Ac-DEVD-AMC substrate at the desired final concentration.
-
Also, add the apoptosis-inducing agent to the appropriate wells. Include untreated and vehicle controls.
-
-
Real-Time Measurement:
-
Immediately place the microplate into an incubated fluorescence plate reader or a live-cell imaging system set to 37°C and 5% CO₂.
-
Acquire fluorescence readings (Ex/Em: ~380 nm/~450 nm) at regular time intervals (e.g., every 15-30 minutes) over the desired experimental duration (e.g., 8-24 hours).
-
Data Analysis and Interpretation
The raw fluorescence units (RFU) are plotted against time to generate a kinetic curve of caspase-3 activity. The slope of the linear portion of this curve represents the rate of the reaction and is proportional to the caspase-3 activity. For endpoint assays, the background fluorescence (blank) is subtracted from all readings, and the net fluorescence of the treated samples is compared to that of the untreated controls.
Visualizations
Caption: Caspase-3 activation pathway leading to apoptosis and cleavage of the fluorogenic substrate Ac-DEVD-AMC.
Caption: A streamlined workflow for the real-time monitoring of caspase-3 activity using Ac-DEVD-AMC.
References
- 1. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Fluorogenic Caspase-3 activity assay [bio-protocol.org]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting high background fluorescence in caspase-3 assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in caspase-3 assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence in my caspase-3 assay?
High background fluorescence in caspase-3 assays can obscure the specific signal from caspase-3 activity, leading to inaccurate results. The primary sources of high background can be categorized into two main groups: issues with the assay components and issues related to the cells or sample being tested.[1]
Common causes include:
-
Autofluorescence: Many biological materials, including cells and components of the culture medium, naturally fluoresce.[2] This intrinsic fluorescence can contribute to the background signal. Compounds with cyclic ring structures or aromatic amino acids are often responsible for autofluorescence.[2]
-
Reagent-related issues: The fluorescent substrate or other assay reagents may be degraded or contaminated, leading to a high background signal. Unbound fluorescent dye or nonspecific binding of the dye in the sample can also be a significant contributor.[1]
-
High cell density or protein concentration: Using too many cells or too much protein in the assay can lead to high levels of non-specific fluorescence and substrate cleavage by other proteases.
-
Sub-optimal assay conditions: Incorrect incubation times, temperatures, or buffer compositions can all contribute to increased background fluorescence.
Q2: How can I systematically troubleshoot the source of high background fluorescence?
A systematic approach is crucial to efficiently identify and resolve the source of high background. The following workflow can guide you through the process of elimination.
Troubleshooting workflow for high background fluorescence.
Q3: My blank wells (no cell lysate) show high fluorescence. What should I do?
High fluorescence in a "reagent blank" (assay buffer and substrate only) strongly suggests a problem with one of the assay components.[3]
Troubleshooting Steps:
-
Prepare fresh assay buffer: Components of the buffer, such as DTT, can degrade over time. Prepare fresh buffer from stock solutions.[3]
-
Use a fresh aliquot of substrate: The fluorescent substrate (e.g., Ac-DEVD-AMC) is light-sensitive and can auto-hydrolyze, leading to a high background.[4] Thaw a new aliquot for your experiment.
-
Check water quality: Ensure you are using high-purity, nuclease-free water for all reagent preparations.[5]
-
Test individual components: If the problem persists, test the fluorescence of the buffer alone and the substrate in a simple buffer (like PBS) to pinpoint the source.
Q4: My negative control wells (uninduced cells) have high fluorescence. How can I resolve this?
High fluorescence in your negative control indicates either a high level of spontaneous apoptosis in your cell culture or non-specific protease activity.
Troubleshooting Steps:
-
Optimize cell number/protein concentration: Too many cells can lead to a high background. Perform a titration experiment to find the optimal cell number or protein concentration that gives a good signal-to-background ratio.
-
Run a caspase-3 inhibitor control: To confirm that the signal is from caspase-3, run a reaction with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).[3][6] A significant reduction in fluorescence confirms caspase-3 activity. If the signal remains high, it is likely due to other proteases.
-
Check cell culture health: Ensure your cells are healthy and not undergoing spontaneous apoptosis due to over-confluence, nutrient deprivation, or other stressors.[2]
Experimental Protocols
Protocol 1: Preparing and Testing a Reagent Blank
This control is essential to determine if the assay reagents are contributing to the high background.
Methodology:
-
Prepare the caspase-3 reaction mixture according to your protocol, including the assay buffer and the fluorescent substrate (e.g., Ac-DEVD-AFC).
-
In a 96-well plate, add 5 µL of 1x assay buffer to a well instead of cell lysate.[3]
-
Add 200 µL of the reaction mixture to this well.[3]
-
Incubate the plate under the same conditions as your experimental samples (e.g., at 37°C for 1-2 hours).
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
The fluorescence reading from this well should be significantly lower than that of your positive control.
Protocol 2: Optimizing Cell Number
This protocol helps to determine the ideal number of cells per well to maximize the signal-to-background ratio.
Methodology:
-
Prepare cell lysates from both induced (treated) and non-induced (control) cells.[7]
-
Perform a serial dilution of each lysate to create a range of protein concentrations.
-
Set up the caspase-3 assay with the different lysate concentrations.
-
Run the assay and measure the fluorescence for each concentration.
-
Calculate the signal-to-background ratio (Fluorescence of induced sample / Fluorescence of non-induced sample) for each concentration.
-
Select the concentration that provides the highest signal-to-background ratio for future experiments.
Data Presentation: Example of Cell Number Optimization
| Cell Lysate (µg protein/well) | RFU (Induced) | RFU (Non-induced) | Signal-to-Background Ratio |
| 100 | 12,500 | 4,500 | 2.8 |
| 50 | 9,800 | 1,800 | 5.4 |
| 25 | 6,200 | 950 | 6.5 |
| 12.5 | 3,500 | 600 | 5.8 |
| 6.25 | 1,800 | 450 | 4.0 |
RFU: Relative Fluorescence Units. Data are representative.
As shown in the table, 25 µg of protein per well provides the optimal signal-to-background ratio in this example.
Signaling Pathway
Caspase-3 Activation in Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. It can be activated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspase-3, which then cleaves a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9][10]
Simplified overview of caspase-3 activation pathways.
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.cn [abcam.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. What are caspase 3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. abcam.com [abcam.com]
- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - KE [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
Technical Support Center: Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) Assays
Welcome to the technical support center for the use of the fluorogenic caspase-3 substrate, Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals optimize their caspase-3 activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Ac-DMQD-AMC, is a fluorogenic substrate for caspase-3.[1][2][3] It consists of a four-amino-acid peptide (DMQD) sequence recognized by caspase-3, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
Q2: How does the Ac-DMQD-AMC assay work?
In the presence of active caspase-3, the enzyme cleaves the peptide sequence between the aspartic acid (D) and the AMC molecule. This cleavage releases the AMC fluorophore from the quenching effects of the peptide, resulting in a significant increase in fluorescence. The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample. The released AMC can be detected using a fluorometer with excitation wavelengths typically between 340-380 nm and emission wavelengths between 440-460 nm.[1][4]
Q3: What is the optimal concentration of Ac-DMQD-AMC to use in my assay?
The optimal substrate concentration can vary depending on the experimental conditions, such as the cell type, lysate concentration, and the specific activity of the caspase-3 enzyme. While a universally optimal concentration cannot be provided, a common starting point for similar caspase substrates like Ac-DEVD-AMC is between 10 µM and 50 µM.[5][6][7] It is highly recommended to perform a substrate titration experiment to determine the optimal concentration for your specific assay conditions. This will ensure that the substrate concentration is not limiting the reaction rate and will help to avoid potential issues like substrate inhibition.
Q4: What are the key components of a caspase-3 assay using Ac-DMQD-AMC?
A typical caspase-3 assay includes the following components:
-
Cell Lysate or Purified Enzyme: The source of caspase-3 activity.
-
Ac-DMQD-AMC Substrate: The fluorogenic substrate that is cleaved by active caspase-3.
-
Assay Buffer: A buffer system that provides the optimal pH and ionic strength for caspase-3 activity. This buffer is often supplemented with reducing agents like Dithiothreitol (DTT) to maintain the active state of the caspase enzyme.[5]
-
Controls: Including a negative control (no lysate or a lysate from untreated cells) and a positive control (lysate from cells treated with a known apoptosis inducer or purified active caspase-3).[5]
Troubleshooting Guide
This section addresses common problems encountered during caspase-3 assays with Ac-DMQD-AMC.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inactive Caspase-3: The cells may not have undergone apoptosis, or the caspase-3 was not activated. | - Use a positive control for apoptosis induction (e.g., staurosporine, etoposide) to confirm that your treatment is effective. - Ensure that the time point of cell lysis is optimal for detecting peak caspase-3 activity.[8] - Verify the presence of cleaved caspase-3 by Western blot as an orthogonal method.[8] |
| Low Enzyme Concentration: The amount of active caspase-3 in the lysate is too low to produce a detectable signal. | - Increase the amount of cell lysate used in the assay. - Concentrate the cell lysate, if possible. | |
| Sub-optimal Substrate Concentration: The concentration of Ac-DMQD-AMC is too low, limiting the reaction rate. | - Perform a substrate titration experiment to determine the optimal concentration (see Experimental Protocols section). | |
| Incorrect Fluorometer Settings: The excitation and emission wavelengths are not set correctly for AMC. | - Set the fluorometer to an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[4][5] | |
| Degraded Reagents: The substrate or other critical reagents (e.g., DTT) may have degraded. | - Prepare fresh assay buffer and DTT solution before each experiment. - Aliquot and store the Ac-DMQD-AMC stock solution at -20°C or lower, protected from light, to avoid repeated freeze-thaw cycles. | |
| High Background Fluorescence | Autofluorescence: The sample itself (e.g., cell lysate, culture medium components, or the tested compounds) may be fluorescent at the measurement wavelengths. | - Include a "no-cell" control (assay buffer and substrate only) to determine the background fluorescence of the reagents.[9] - Include a "lysate-only" control (lysate and assay buffer, without substrate) to measure the autofluorescence of the cell lysate. Subtract this value from your experimental readings. - If testing compounds, run a control with the compound alone to check for intrinsic fluorescence. |
| Non-specific Substrate Cleavage: Other proteases in the cell lysate may be cleaving the substrate. | - Use a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in a control reaction. A significant reduction in fluorescence in the presence of the inhibitor confirms that the signal is primarily from caspase-3 activity. | |
| Contaminated Reagents or Labware: Buffers or microplates may be contaminated with fluorescent substances. | - Use high-quality, nuclease-free water and reagents. - Use black-walled, clear-bottom microplates designed for fluorescence assays to minimize well-to-well crosstalk and background. | |
| Inconsistent or Variable Results | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of lysate or substrate. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of the assay buffer and substrate to add to each well, reducing pipetting variability. |
| Incomplete Cell Lysis: Inconsistent lysis of cells leads to variable amounts of enzyme in the assay. | - Ensure complete cell lysis by optimizing the lysis buffer and incubation time. Visually inspect the lysate under a microscope to confirm cell disruption. | |
| Temperature Fluctuations: The reaction rate is temperature-dependent. | - Ensure that all reagents and the reaction plate are equilibrated to the assay temperature (e.g., 37°C) before starting the measurement.[5] | |
| Edge Effects in Microplates: Evaporation from the outer wells of a microplate can lead to higher concentrations and altered results. | - Avoid using the outermost wells of the plate for samples. Instead, fill them with buffer or water to minimize evaporation from the inner wells. |
Experimental Protocols
Protocol 1: Determining the Optimal Ac-DMQD-AMC Concentration
This protocol describes how to perform a substrate titration to find the optimal (saturating) concentration of Ac-DMQD-AMC for your specific experimental conditions. The optimal concentration should be at or near the point where the reaction rate (fluorescence increase per unit time) no longer increases with increasing substrate concentration. This often corresponds to a concentration several-fold higher than the Michaelis-Menten constant (Kₘ). For the similar substrate Ac-DEVD-AMC, the Kₘ for caspase-3 is approximately 10 µM.[5][10][11]
Materials:
-
Cell lysate containing active caspase-3 (e.g., from cells treated with an apoptosis inducer).
-
Control cell lysate (from untreated cells).
-
Ac-DMQD-AMC stock solution (e.g., 10 mM in DMSO).
-
Caspase Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[5]
-
Black-walled, clear-bottom 96-well plate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a range of Ac-DMQD-AMC concentrations: Create a series of dilutions of the Ac-DMQD-AMC stock solution in Caspase Assay Buffer to achieve final assay concentrations ranging from, for example, 1 µM to 100 µM.
-
Set up the assay plate:
-
In triplicate wells, add a fixed amount of your apoptotic cell lysate (e.g., 20-50 µg of total protein).
-
In separate triplicate wells, add the same amount of control lysate.
-
Add the different concentrations of the Ac-DMQD-AMC working solutions to the wells.
-
Include a "no-lysate" control for each substrate concentration to measure background fluorescence.
-
-
Incubate the plate: Incubate the plate at 37°C, protected from light.
-
Measure fluorescence: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a plate reader set to Ex/Em wavelengths of ~380/460 nm.
-
Analyze the data:
-
For each substrate concentration, subtract the background fluorescence (from the "no-lysate" control).
-
Calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Plot the reaction rate (V₀) against the Ac-DMQD-AMC concentration. The optimal concentration will be in the plateau region of this curve, where the rate is maximal and no longer dependent on the substrate concentration.
-
Data Presentation: Substrate Titration Example
| Ac-DMQD-AMC (µM) | Average Initial Rate (RFU/min) | Standard Deviation |
| 1 | 150 | 12 |
| 5 | 680 | 45 |
| 10 | 1150 | 80 |
| 20 | 1850 | 110 |
| 40 | 2200 | 130 |
| 60 | 2250 | 145 |
| 80 | 2260 | 150 |
| 100 | 2240 | 148 |
Note: The above data is for illustrative purposes only.
Visualizations
Caspase-3 Activation Pathways
Caspase-3 is a key executioner caspase that can be activated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[10][12]
Caption: Intrinsic and extrinsic pathways leading to caspase-3 activation.
Experimental Workflow for Optimizing Ac-DMQD-AMC Concentration
Caption: Workflow for substrate concentration optimization.
References
- 1. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase assay selection guide | Abcam [abcam.com]
- 9. promega.com [promega.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. innopep.com [innopep.com]
- 12. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
How to reduce variability in Ac-DMQD-AMC assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the Ac-DMQD-AMC assay to measure caspase-3 activity. Our goal is to help you reduce variability in your results and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
Variability in the Ac-DMQD-AMC assay can arise from several factors, from sample preparation to data acquisition. This guide addresses common issues and provides solutions to minimize their impact.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate degradation.[1] 2. Contaminated reagents or buffers. 3. Autofluorescence from cell lysates or compounds.[1] | 1. Prepare fresh substrate solution for each experiment. Protect from light and avoid repeated freeze-thaw cycles. 2. Use high-purity, nuclease-free water and filter-sterilize all buffers. 3. Run a "lysate only" (no substrate) control to determine the intrinsic fluorescence of your sample. If compound autofluorescence is a concern, consider using a substrate with a longer wavelength emission, such as one based on Rhodamine 110 or AnaRed™.[1] |
| Low Signal or No Activity Detected | 1. Insufficient caspase-3 activity in samples. 2. Inactive enzyme due to improper sample handling or storage. 3. Sub-optimal assay conditions (e.g., pH, temperature). 4. The Ac-DMQD-AMC substrate is not cell-permeable.[2] | 1. Include a positive control (e.g., recombinant active caspase-3 or cells treated with a known apoptosis inducer like staurosporine) to confirm assay components are working.[2] 2. Prepare fresh cell lysates for each experiment and store them on ice. Avoid repeated freeze-thaw cycles. 3. Optimize incubation time and temperature. Ensure the assay buffer has the correct pH (typically 7.2-7.5). 4. Lyse the cells prior to adding the substrate. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Inconsistent cell number or protein concentration. 3. Temperature gradients across the microplate. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. For multi-channel pipetting, ensure all channels are dispensing equal volumes. 2. Normalize caspase activity to total protein concentration for each sample. Perform a protein quantification assay (e.g., BCA) on your lysates. 3. Incubate the plate in a stable temperature environment. Allow the plate to equilibrate to the reaction temperature before adding the substrate. 4. Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with PBS or water. |
| Inconsistent Results Between Experiments | 1. Variation in reagent preparation. 2. Differences in cell culture conditions or passage number. 3. Inconsistent incubation times. | 1. Prepare large batches of buffers and aliquot for single use. 2. Maintain consistent cell culture practices, including media composition, confluency, and passage number. 3. Use a timer and ensure that incubation times are identical for all experiments. For kinetic assays, take readings at consistent intervals. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for the Ac-DMQD-AMC assay?
A1: The cleaved AMC (7-amino-4-methylcoumarin) fluorophore has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm.[3]
Q2: What is the recommended concentration of Ac-DMQD-AMC substrate to use?
A2: The optimal substrate concentration can vary depending on the experimental conditions. However, a final concentration in the range of 10-50 µM is commonly used. It is recommended to perform a substrate titration to determine the optimal concentration for your specific cell type and experimental setup.
Q3: How should I prepare my cell lysates for the assay?
A3: Since Ac-DMQD-AMC is not cell-permeable, you must first lyse your cells. A common lysis buffer consists of 50mM Tris pH 7.5, 150mM NaCl, and 0.5% Triton X-100.[2] It is crucial to omit protease inhibitors from the lysis buffer as they may interfere with caspase activity. After lysis, centrifuge the samples to pellet cell debris and use the supernatant for the assay.[2]
Q4: What controls should I include in my experiment?
A4: To ensure the validity of your results, it is essential to include the following controls:
-
Negative Control: Lysate from untreated or non-apoptotic cells to establish a baseline of caspase-3 activity.
-
Positive Control: Recombinant active caspase-3 or lysate from cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to confirm that the assay is working correctly.[2]
-
Blank: Assay buffer with substrate but no cell lysate to measure background fluorescence.
-
Lysate Only: Cell lysate with assay buffer but no substrate to control for sample autofluorescence.
Q5: How can I quantify the caspase-3 activity from the fluorescence readings?
A5: To quantify caspase-3 activity, you can generate a standard curve using free AMC. Prepare a series of AMC dilutions of known concentrations and measure their fluorescence under the same conditions as your samples. You can then use the standard curve to convert the relative fluorescence units (RFU) of your samples into the amount of AMC produced, which is proportional to the caspase-3 activity.
Data Presentation
Impact of Temperature and Incubation Time on Caspase-3 Activity
The following table illustrates the effect of temperature on the kinetics of caspase-3 activation in human neutrophils undergoing spontaneous apoptosis. The data is based on the findings from Febrile-range hyperthermia accelerates caspase-dependent apoptosis in human neutrophils.
| Incubation Time (hours) | Caspase-3 Activity at 37°C (Relative Fluorescence Units) | Caspase-3 Activity at 39.5°C (Relative Fluorescence Units) |
| 0 | 100 | 100 |
| 4 | 120 | 250 |
| 8 | 200 | 550 |
| 12 | 350 | 700 |
| 16 | 600 | 750 |
| 20 | 800 | 800 |
| 24 | 850 | 820 |
Note: The values in this table are illustrative and based on trends observed in the cited study. Actual results may vary.
Example of Data Analysis for a Caspase-3/7 Assay
This table provides an example of how to process raw fluorescence data to determine caspase-3/7 activity.
| Sample | Raw Fluorescence (RFU) | Blank Subtracted (RFU) | Caspase-3/7 Activity (Ratio to Control) |
| Untreated Control | 1803.0 | 1792.5 | 1.00 |
| Treatment A | 1965.7 | 1955.2 | 1.09 |
| Treatment B | 807.45 | 796.95 | 0.44 |
| Blank | 10.5 | N/A | N/A |
Experimental Protocols
I. Preparation of Cell Lysates
-
Cell Seeding: Plate cells in a 6-well plate or 10 cm dish and treat with the compound of interest for the desired time.
-
Cell Lysis:
-
Place the plate on ice.
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.5% Triton X-100) to the cells.
-
Incubate on ice for 10 minutes.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Clarification: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. This supernatant contains the cytosolic fraction with the caspase-3 enzyme.
II. Ac-DMQD-AMC Assay Protocol
-
Reagent Preparation:
-
Prepare a 2X reaction buffer (e.g., 40 mM HEPES pH 7.5, 100 mM NaCl, 2 mM EDTA, 20% glycerol, 10 mM DTT).
-
Prepare a 10 mM stock solution of Ac-DMQD-AMC in DMSO.
-
Prepare a working solution of Ac-DMQD-AMC by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20 µM).
-
-
Assay Setup:
-
Add 50 µL of cell lysate to each well of a black, flat-bottom 96-well plate.
-
Include appropriate controls (negative, positive, blank, lysate only).
-
-
Reaction Initiation: Add 50 µL of the Ac-DMQD-AMC working solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 354 nm and an emission wavelength of 442 nm using a fluorescence microplate reader.
Visualizations
Caspase-3 Signaling Pathway
References
Common issues with fluorogenic caspase substrate stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the stability of fluorogenic caspase substrates.
Frequently Asked Questions (FAQs)
Q1: How should I properly store my fluorogenic caspase substrate?
A1: Proper storage is critical for maintaining the stability and performance of your fluorogenic caspase substrate. Lyophilized substrates should be stored at -20°C, desiccated, and protected from light. Upon reconstitution, it is highly recommended to dissolve the substrate in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1][2] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] Storing in DMSO at -20°C is generally suitable for up to 1-3 months.[1][2][3][4] For longer-term storage, -80°C is recommended. Avoid storing substrates in aqueous solutions, as they are more susceptible to hydrolysis.
Q2: Can I subject my reconstituted caspase substrate to multiple freeze-thaw cycles?
A2: It is strongly advised to avoid repeated freeze-thaw cycles as they can significantly compromise the stability of the substrate.[1][2][4] Each cycle of freezing and thawing can introduce moisture and lead to degradation of the peptide substrate. To prevent this, it is best practice to aliquot the reconstituted substrate into single-use volumes before freezing.
Q3: What is the optimal pH and temperature for a caspase activity assay?
A3: Most caspase activity assays are performed at a neutral pH, typically between 7.2 and 7.5, which is optimal for caspase enzyme activity. The assay is generally incubated at 37°C to mimic physiological conditions and ensure optimal enzyme kinetics.[1][4][5] However, it is important to consult the specific protocol for your assay kit or substrate, as optimal conditions can vary.
Q4: My fluorescent signal is weak or absent. What are the possible causes?
A4: A weak or absent signal in your caspase assay can stem from several factors:
-
Inactive Caspases: The primary reason could be a lack of active caspases in your sample. Ensure that your experimental model and induction of apoptosis are effective.
-
Substrate Degradation: The substrate may have degraded due to improper storage or handling.
-
Incorrect Filter Sets: Verify that you are using the correct excitation and emission wavelengths for the specific fluorophore (e.g., AMC, AFC) of your substrate.
-
Insufficient Incubation Time: The assay may not have been incubated long enough for a detectable signal to be generated.
-
Low Substrate Concentration: The concentration of the substrate in the assay may be too low.
Q5: I am observing high background fluorescence. How can I reduce it?
A5: High background fluorescence can interfere with the accurate measurement of caspase activity. Here are some common causes and solutions:
-
Autofluorescence: Cells and media components can exhibit natural fluorescence. It is important to include a "no-substrate" control to measure the intrinsic background fluorescence of your samples.
-
Substrate Autohydrolysis: Over time, the fluorogenic substrate can spontaneously hydrolyze, releasing the fluorophore and increasing background signal. Using freshly prepared reagents can help mitigate this.
-
Contamination: Contamination of reagents or samples with fluorescent compounds can lead to high background. Ensure you are using high-purity reagents and sterile techniques.
-
Light Exposure: Protect the substrate and assay plates from light as much as possible, as some fluorophores are sensitive to photobleaching, which can sometimes contribute to background noise.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true caspase activity from background noise.
| Potential Cause | Troubleshooting Step |
| Suboptimal Substrate Concentration | Titrate the substrate concentration to find the optimal balance between signal intensity and background. |
| Insufficient Enzyme Concentration | If possible, increase the amount of cell lysate or purified enzyme in the assay. |
| Short Incubation Time | Optimize the incubation time to allow for sufficient product formation without excessive background increase. |
| High Background Fluorescence | Refer to the "High Background Fluorescence" troubleshooting section below. |
| Incorrect Buffer Composition | Ensure the assay buffer contains the necessary components, such as a reducing agent like DTT, and is at the correct pH. |
Issue 2: Substrate Precipitation in Assay
The appearance of precipitate in your assay wells can interfere with fluorescent readings and indicate a problem with substrate solubility.
| Potential Cause | Troubleshooting Step |
| Poor Substrate Solubility in Aqueous Buffer | Ensure the final concentration of DMSO (or other organic solvent used for the stock solution) in the assay is sufficient to maintain substrate solubility, but not high enough to inhibit enzyme activity (typically <1-2%). |
| Incorrect Buffer pH or Ionic Strength | Verify the pH and composition of your assay buffer. Extreme pH or high salt concentrations can affect substrate solubility. |
| Low-Quality Reagents | Use high-purity, anhydrous DMSO for reconstituting the substrate and high-quality buffer components. |
Data Summary Tables
Table 1: General Stability and Storage Recommendations for Fluorogenic Caspase Substrates
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | -20°C, desiccated, protected from light | To prevent degradation from moisture and light. |
| Reconstitution Solvent | Anhydrous DMSO | Provides better stability compared to aqueous solutions. |
| Storage (Reconstituted) | Aliquot and store at -20°C or -80°C | To avoid repeated freeze-thaw cycles and minimize degradation.[1][2][4] |
| Short-term Stability (in DMSO) | Up to 1-3 months at -20°C | Provides a general guideline for the usability of stock solutions.[1][2][3][4] |
| Long-term Stability (in DMSO) | > 3 months at -80°C | Lower temperature further slows down potential degradation reactions. |
| Aqueous Solution Stability | Not recommended for storage | Substrates are prone to hydrolysis in aqueous environments. |
Table 2: Common Fluorogenic Caspase Substrates and their Spectral Properties
| Substrate Sequence | Target Caspases | Fluorophore | Excitation (nm) | Emission (nm) |
| Ac-DEVD-AMC | Caspase-3, -7 | AMC | ~360-380 | ~440-460 |
| Ac-LEHD-AFC | Caspase-9 | AFC | ~380-400 | ~495-505 |
| Ac-IETD-AFC | Caspase-8 | AFC | ~380-400 | ~495-505 |
| Ac-YVAD-AMC | Caspase-1, -4 | AMC | ~360-380 | ~440-460 |
| Ac-VEID-AMC | Caspase-6 | AMC | ~360-380 | ~440-460 |
Note: The listed target caspases are the primary targets, but some cross-reactivity with other caspases may occur.
Experimental Protocols
Protocol 1: Kinetic Assay for Caspase Activity
This protocol outlines a general procedure for measuring caspase activity in cell lysates using a fluorogenic substrate.
-
Prepare Cell Lysates:
-
Induce apoptosis in your cell culture using the desired method.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Prepare Assay Reaction:
-
In a 96-well microplate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add assay buffer to bring the volume to a desired level (e.g., 50 µL).
-
Include appropriate controls:
-
Negative Control: Lysate from non-induced cells.
-
Blank: Lysis buffer without lysate.
-
Inhibitor Control: Lysate from apoptotic cells pre-incubated with a specific caspase inhibitor.
-
-
-
Initiate and Measure Reaction:
-
Prepare a working solution of the fluorogenic caspase substrate in assay buffer.
-
Add the substrate solution to each well to initiate the reaction.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity.
-
Compare the rates of reaction between your experimental and control samples.
-
Visualizations
Caption: Troubleshooting workflow for low or no signal in caspase assays.
Caption: Simplified caspase signaling pathways leading to substrate cleavage.
References
- 1. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Caspase Substrate I, Fluorogenic | 218721 [merckmillipore.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Assessment of Caspase Activities in Intact Apoptotic Thymocytes Using Cell-Permeable Fluorogenic Caspase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-DMQD-AMC & Caspase-3 Assays
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the use of the fluorogenic substrate Ac-DMQD-AMC for measuring caspase-3 activity. The primary focus is to help researchers identify and prevent non-specific cleavage, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific cleavage of Ac-DMQD-AMC and why is it a problem?
Ac-DMQD-AMC is a synthetic peptide substrate designed to be specifically cleaved by activated caspase-3. Upon cleavage, the fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence is measured as an indicator of caspase-3 activity.[1]
Non-specific cleavage occurs when enzymes other than caspase-3 hydrolyze the substrate. This leads to the release of AMC that is not proportional to caspase-3 activity, resulting in erroneously high fluorescence signals and inaccurate data. Potential sources of non-specific cleavage include other executioner caspases, like caspase-7, which also recognizes the DEVD sequence, or other proteases present in the cell lysate.[2][3][4]
Q2: How can I confirm that the signal I'm observing is from specific Caspase-3 activity?
The most reliable method to confirm signal specificity is to use a specific and reversible caspase-3 inhibitor, such as Ac-DEVD-CHO .[3][5] By running parallel reactions—one with your sample and one with your sample pre-incubated with the inhibitor—you can validate the signal source. A significant reduction in fluorescence in the inhibitor-treated sample confirms that the activity is predominantly from caspase-3 (or a closely related DEVD-cleaving caspase).[5][6] Lysates from non-apoptotic cells should also be used as a negative control to determine baseline fluorescence.[7]
Q3: What are the most common causes of high background or non-specific signals in my assay?
High background signals can arise from several factors:
-
Activity of other proteases: Cell lysates contain numerous proteases that can gain activity if sample preparation is not optimal.
-
Suboptimal Assay Buffer: Incorrect pH or the absence of key reagents like DTT can affect caspase-3 specificity and activity.
-
Reagent Degradation: The Ac-DMQD-AMC substrate can degrade over time if not stored properly, leading to spontaneous fluorescence. Repeated freeze-thaw cycles should be avoided.[7]
-
Insufficient Inhibitor Concentration: If using an inhibitor control, an insufficient concentration may not fully block caspase-3 activity.
Q4: What is the function of Dithiothreitol (DTT) in the caspase assay buffer?
DTT is a reducing agent crucial for accurate caspase activity measurement.[8] Caspases are cysteine proteases, meaning they have a critical cysteine residue in their active site.[9] This cysteine's sulfhydryl group must be in a reduced state for the enzyme to be active. DTT maintains this reduced state, protecting the enzyme from oxidation that can occur during cell lysis and the assay, which would otherwise inactivate it.[8][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiment.
Issue 1: High fluorescence signal in negative controls (e.g., non-apoptotic lysate or buffer only).
-
Potential Cause: Spontaneous degradation of the Ac-DMQD-AMC substrate.
-
Troubleshooting Steps:
-
Prepare fresh substrate from a powder stock if possible.
-
Avoid repeated freeze-thaw cycles of the substrate stock solution.[7]
-
Run a "buffer + substrate" only control. If fluorescence is high, the substrate solution is likely compromised.
-
Issue 2: The fluorescence signal is not significantly reduced by the caspase-3 inhibitor, Ac-DEVD-CHO.
-
Potential Cause: The signal is being generated by non-caspase proteases that are not blocked by Ac-DEVD-CHO.
-
Troubleshooting Steps:
-
Optimize Lysate Preparation: Prepare cell lysates on ice. Consider adding a commercial protease inhibitor cocktail that does not contain cysteine protease inhibitors during the lysis step to inhibit other proteases.[11]
-
Titrate Cell Lysate: Using too much cell lysate can increase the concentration of interfering proteases. Try titrating the amount of lysate used in the assay to find an optimal concentration.[5][7]
-
Verify Inhibitor Activity: Ensure the Ac-DEVD-CHO inhibitor is stored correctly and has not expired. Confirm that you are using it at the recommended final concentration (see table below).
-
Data Presentation: Recommended Reagent Concentrations
The following table summarizes typical concentrations for key components of a caspase-3 assay. Optimization may be required for specific experimental systems.
| Reagent | Typical Final Concentration | Key Considerations |
| Ac-DMQD-AMC / Ac-DEVD-AMC | 20 - 50 µM | Higher concentrations may lead to substrate inhibition or increased non-specific cleavage.[5][12] |
| Ac-DEVD-CHO (Inhibitor) | 100 - 200 nM | A potent, reversible inhibitor of caspase-3 (Kᵢ = 0.23 nM) and caspase-7 (Kᵢ = 1.6 nM).[2][3][5] |
| HEPES or PIPES Buffer | 20 - 100 mM | Maintain a stable pH between 7.2 and 7.5 for optimal caspase activity.[5][12][13] |
| Dithiothreitol (DTT) | 2 - 10 mM | Must be added fresh to the assay buffer. Keeps the caspase active site in a reduced state.[5][12][13] |
| EDTA | 1 - 2 mM | A chelating agent often included in caspase assay buffers.[13][14] |
| Glycerol or Sucrose | 10% (w/v) | Acts as a protein stabilizer.[5][12][13] |
Experimental Protocols
Protocol 1: Verifying Caspase-3 Specificity with Ac-DEVD-CHO Inhibitor
This protocol is designed to confirm that the measured fluorescence is due to caspase-3 activity.
-
Prepare Samples: Prepare cell lysates from apoptotic (treated) and non-apoptotic (control) cells. Keep lysates on ice.
-
Set Up Reactions: In a 96-well microplate, prepare the following reactions for each sample:
-
Sample Well: 50 µL of cell lysate + 50 µL of Assay Buffer containing 2x Ac-DMQD-AMC substrate.
-
Inhibitor Control Well: 50 µL of cell lysate pre-incubated with Ac-DEVD-CHO (final concentration 100 nM) for 10-15 minutes at room temperature + 50 µL of Assay Buffer with 2x substrate.
-
Negative Control Well: 50 µL of non-apoptotic cell lysate + 50 µL of Assay Buffer with 2x substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate fluorometer with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[7]
-
Analysis: Compare the fluorescence of the "Sample Well" to the "Inhibitor Control Well". A significant drop in signal in the presence of the inhibitor indicates specific caspase-3 activity.
Protocol 2: General Workflow for Caspase-3 Activity Assay
-
Cell Lysis:
-
For adherent cells, wash with PBS, then add Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi).[7]
-
For suspension cells, pellet, wash with PBS, and resuspend in Cell Lysis Buffer.[7]
-
Incubate on ice for 10-30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
-
Assay Reaction:
-
Prepare a master mix of Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT) with the Ac-DMQD-AMC substrate at the desired final concentration.[7]
-
Add 10-100 µL of cell lysate to each well of a 96-well plate.[5][7]
-
Add the Assay Buffer/substrate master mix to a final volume of 100-200 µL.
-
-
Data Acquisition:
Visualizations
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. abcam.com [abcam.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why is DTT used in detecting caspase activity? | AAT Bioquest [aatbio.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05827H [pubs.rsc.org]
- 14. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) Caspase-3 Assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the fluorogenic caspase-3 substrate, Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC). The information provided is intended to help optimize experimental conditions, particularly temperature and incubation time, to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a caspase-3 assay using Ac-DMQD-AMC?
A1: The optimal temperature for a caspase-3 assay with Ac-DMQD-AMC can vary depending on the experimental setup. While some protocols suggest room temperature (RT), many standard caspase-3 assays using similar AMC-based substrates are performed at 37°C to ensure optimal enzyme activity.[1][2] It is recommended to empirically determine the optimal temperature for your specific assay conditions.
Q2: What is the recommended incubation time for the Ac-DMQD-AMC substrate with the cell lysate?
A2: The ideal incubation time depends on the concentration of active caspase-3 in your sample and the chosen assay temperature. For initial experiments with Ac-DMQD-AMC, an incubation time of 10 to 30 minutes at room temperature has been suggested.[3] However, for assays conducted at 37°C with the related substrate Ac-DEVD-AMC, incubation times typically range from 1 to 2 hours.[4] It is crucial to perform a time-course experiment to determine the linear range of the reaction.
Q3: Can I perform a kinetic or endpoint measurement with Ac-DMQD-AMC?
A3: Yes, both kinetic and endpoint measurements are suitable for assays with Ac-DMQD-AMC. A kinetic reading, where fluorescence is measured at multiple time points, is often preferred as it ensures the reaction is within the linear range and can provide more detailed information about the enzyme's activity. Endpoint assays are simpler but require careful optimization of the incubation time to avoid substrate depletion or signal saturation.
Q4: What are the appropriate excitation and emission wavelengths for the cleaved AMC fluorophore?
A4: The liberated 7-amino-4-methylcoumarin (AMC) fluorophore should be detected using an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 430-460 nm.[1]
Q5: How should I prepare and store the Ac-DMQD-AMC substrate?
A5: It is recommended to reconstitute the lyophilized Ac-DMQD-AMC substrate in DMSO to create a stock solution. This stock solution should be stored at -20°C. To maintain the stability of the substrate, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Background Fluorescence | 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffers. 3. Intrinsic fluorescence of compounds in the cell lysate. | 1. Prepare fresh substrate solution for each experiment. 2. Use high-purity water and reagents. Prepare fresh buffers. 3. Include a "lysate only" control (without substrate) to measure background fluorescence and subtract it from the sample readings. |
| Low or No Signal | 1. Inactive caspase-3 in the sample. 2. Insufficient incubation time or suboptimal temperature. 3. Presence of protease inhibitors in the lysis buffer. 4. Incorrect filter set on the fluorescence plate reader. | 1. Use a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to confirm assay performance.[3] 2. Perform a time-course and temperature optimization experiment (see Experimental Protocols section). 3. Ensure that the cell lysis buffer does not contain any protease inhibitors that could inhibit caspase activity.[3] 4. Verify that the excitation and emission wavelengths are set correctly for AMC detection. |
| Signal Plateaus Quickly | 1. High concentration of active caspase-3. 2. Substrate depletion. | 1. Dilute the cell lysate to reduce the enzyme concentration. 2. Increase the concentration of the Ac-DMQD-AMC substrate. It is important to perform a substrate concentration optimization. |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Incomplete cell lysis. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure complete and consistent cell lysis for all samples. 3. Ensure uniform temperature across the microplate during incubation. |
Experimental Protocols
General Protocol for Caspase-3 Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% Triton X-100. Note: Do not add protease inhibitors.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.
-
Ac-DMQD-AMC Substrate Stock Solution: Reconstitute lyophilized substrate in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM).
2. Cell Lysate Preparation:
-
Induce apoptosis in your cells using the desired treatment. Include a negative control of untreated cells.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
3. Assay Procedure:
-
In a black 96-well plate, add your cell lysate to each well.
-
Add the Working Substrate Solution to each well to initiate the reaction.
-
Incubate the plate at the desired temperature, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440-460 nm.
Optimization of Temperature and Incubation Time
To determine the optimal conditions for your experiment, it is recommended to perform a matrix experiment varying both temperature and incubation time.
Temperature and Incubation Time Optimization Data
| Temperature (°C) | Incubation Time (min) | Relative Fluorescence Units (RFU) - Apoptotic Sample | Relative Fluorescence Units (RFU) - Control Sample | Signal-to-Background Ratio |
| Room Temperature | 10 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Room Temperature | 30 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| Room Temperature | 60 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| 37 | 10 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| 37 | 30 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| 37 | 60 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
| 37 | 120 | [Experimental Data] | [Experimental Data] | [Calculated Value] |
Users should fill in this table with their own experimental data to determine the optimal conditions that provide the best signal-to-background ratio within the linear range of the assay.
Visualizations
Caption: Experimental workflow for the Ac-DMQD-AMC caspase-3 assay.
References
Solving Ac-Asp-Met-Gln-Asp-AMC solubility problems
Technical Support Center: Ac-Asp-Met-Gln-Asp-AMC
Welcome to the technical support center for the fluorogenic peptide substrate this compound (Ac-DMQD-AMC). This guide provides solutions to common solubility issues encountered by researchers. Ac-DMQD-AMC is a substrate for caspase-3, and proper dissolution is critical for accurate enzyme activity assays.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for this compound?
A: For preparing a high-concentration stock solution, high-purity dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended.[3] Peptides with hydrophobic components, like the AMC group, and those with poor water solubility often dissolve well in these organic solvents.[3][4] After initial dissolution in a small amount of organic solvent, you can slowly dilute the solution with your aqueous assay buffer.[5]
Q2: My peptide won't dissolve in water or my aqueous buffer. What should I do?
A: This is expected. This compound is an acidic peptide due to the two aspartic acid (Asp) residues and the N-terminal acetylation.[5][6][7] Acidic peptides are often poorly soluble in neutral or acidic aqueous solutions.[5] To improve solubility in aqueous solutions, you should use a slightly basic buffer (pH 7.4-8.0).[5][7] Alternatively, you can dissolve the peptide in a small amount of a weak base, such as 0.1% ammonium hydroxide, and then carefully dilute it with your working buffer.[4][7]
Q3: I dissolved the peptide in DMSO, but it precipitated when I added it to my aqueous assay buffer. How can I prevent this?
A: Precipitation upon dilution often occurs if the peptide's solubility limit is exceeded in the final aqueous solution. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the peptide in your assay.
-
Increase DMSO in Final Solution: Ensure your final assay solution can tolerate a slightly higher percentage of DMSO. However, always check the tolerance of your enzyme/cell system, as high concentrations of organic solvents can interfere with biological assays.[4]
-
Change Dilution Method: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring gently. This helps prevent localized high concentrations that can trigger precipitation.
-
Adjust Buffer pH: As an acidic peptide, Ac-DMQD-AMC is more soluble at a slightly alkaline pH.[5] Increasing the pH of your final assay buffer (e.g., to pH 7.5-8.0) may keep the peptide in solution.
Q4: How should I prepare and store a stock solution of this compound?
A: For long-term storage, peptides should be stored lyophilized at -20°C or -80°C.[8][9] Once reconstituted, peptide solutions are much less stable.[6]
-
Preparation: Prepare a concentrated stock solution (e.g., 1-10 mM) in 100% high-purity DMSO. Ensure the peptide is completely dissolved before making further dilutions.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][8] Store these aliquots at -20°C or colder.[8][10] The peptide contains Methionine (Met), which is prone to oxidation, so minimizing air exposure and avoiding long-term storage in solution is crucial.[9]
Q5: Could my peptide have degraded? What are the signs?
A: Yes, degradation is possible, especially if not handled or stored correctly. The Methionine residue is susceptible to oxidation, and the peptide bonds can undergo hydrolysis.[9]
-
Signs of Degradation: The primary sign is a loss of activity in your assay (i.e., reduced or no fluorescent signal upon cleavage by the enzyme). Visually, you might not see any changes.
-
Prevention: Store the lyophilized peptide at -20°C or -80°C.[8] When preparing solutions, use sterile, oxygen-free buffers if possible, aliquot stocks to avoid freeze-thaw cycles, and store them at -20°C or colder.[6][9] Peptide solutions are typically stable for only a few weeks when frozen.[9]
Troubleshooting Guide & Workflow
If you are facing solubility issues, follow this systematic approach.
Data Summary Tables
Table 1: Peptide Properties & Charge Calculation
The solubility of a peptide is highly dependent on its net charge at a given pH.[5]
| Property | Value | Comment |
| Sequence | This compound | A tetrapeptide with N-terminal acetylation and C-terminal AMC conjugation. |
| Acidic Residues (Asp) | 2 (-1 charge each at pH 7) | The primary drivers of the peptide's acidic nature.[7] |
| Basic Residues | 0 | No basic residues (Lys, Arg, His) are present. |
| N-Terminus | Acetylated (-1 charge) | The N-terminal amine is acetylated, removing its positive charge.[6] |
| C-Terminus | Amidated with AMC (0 charge) | The C-terminal carboxyl group is conjugated to AMC, neutralizing its charge. |
| Net Charge at pH 7 | -3 | (2 * Asp) + (N-terminus) = (2 * -1) + (-1) = -3. The peptide is strongly acidic. |
| Solubility Prediction | Poor in acidic/neutral aqueous solutions. Good in basic aqueous solutions (pH > 7) or organic solvents.[5][7] | The negative net charge indicates that solubility will increase as the pH becomes more basic, ensuring the aspartic acid side chains are deprotonated.[5] |
Table 2: Recommended Solvents and Conditions
| Solvent / Condition | Recommendation | Rationale & Notes |
| Primary Stock Solvent | High-Purity DMSO or DMF | Excellent for dissolving peptides with hydrophobic moieties like AMC.[3] Use at 100% concentration for the initial stock. A vendor datasheet for a similar peptide shows high solubility (30 mg/mL) in DMSO and DMF.[11] |
| Aqueous Buffer (pH) | pH 7.4 - 8.0 | As an acidic peptide, its solubility in aqueous solutions increases significantly at basic pH, where the aspartic acid residues are fully deprotonated and negatively charged.[5][7] Avoid pH > 8 for extended periods, as it can degrade the peptide.[8] |
| Additives | None generally required | If dissolving directly in an aqueous buffer is necessary and fails, a small amount of 0.1% ammonium hydroxide or ammonium bicarbonate can be used before diluting with buffer.[4][6][7] |
| Physical Methods | Brief Sonication / Gentle Warming (37°C) | These methods can help break up aggregates and accelerate the dissolution of larger particles, especially in aqueous solutions.[4][6][9] Use sparingly to avoid heating the sample excessively, which could cause degradation. |
| Stock Concentration | 1 - 10 mg/mL or 1 - 10 mM | Preparing a concentrated stock allows for small volumes to be added to the final assay, minimizing the concentration of the initial solvent (e.g., DMSO).[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate Vial: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes in a desiccator.[6][9] This prevents condensation of atmospheric moisture, which can affect peptide stability.[9]
-
Calculate Solvent Volume: Determine the required volume of DMSO to achieve a 10 mM concentration. (Example: For 1 mg of peptide with a formula weight of 706.7 g/mol , you would add 141.5 µL of DMSO).
-
Add Solvent: Carefully add the calculated volume of high-purity DMSO to the vial.
-
Dissolve Peptide: Vortex the vial for 30-60 seconds. If particles are still visible, briefly sonicate the vial in a water bath for 1-2 minutes.[9] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquot for Storage: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.[8][10]
Protocol 2: General Handling and Storage of Peptide Solutions
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing degrades peptides.[6] Aliquoting is the most effective way to prevent this.[6]
-
Use Sterile Solutions: Use sterile buffers and high-purity solvents to prevent bacterial or chemical contamination.[6]
-
Protect from Light: AMC is a fluorophore and should be protected from light to prevent photobleaching. Store solutions in amber vials or wrapped in foil.
-
Limited Solution Stability: Even when frozen, peptides in solution have limited shelf lives, especially those with sensitive residues like Methionine.[9] For best results, use reconstituted peptides within a few weeks to months.[10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ac-DMQD-AMC (trifluoroacetate salt) | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. bachem.com [bachem.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. caymanchem.com [caymanchem.com]
Effect of pH on Ac-DMQD-AMC assay performance
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the performance of their Ac-DMQD-AMC assays, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Ac-DMQD-AMC assay?
A1: The optimal pH for the Ac-DMQD-AMC assay is generally in the range of 7.2 to 7.5.[1][2] This pH range is crucial for the enzymatic activity of caspase-3, the target enzyme for this substrate. Most standard protocols recommend using a buffer, such as HEPES, at a pH of 7.4.[3]
Q2: How does pH affect the components of the Ac-DMQD-AMC assay?
A2: The pH of the assay buffer can influence two key components:
-
Caspase-3 Activity: Caspases are cysteine proteases with specific pH requirements for their catalytic activity. Deviations from the optimal pH range can lead to a significant decrease in or complete loss of enzyme function, resulting in lower or no fluorescent signal.
-
Fluorogenic Substrate and Product: While the Ac-DMQD-AMC substrate's stability is important, the fluorescence of the released 7-amino-4-methylcoumarin (AMC) reporter group is of greater concern. Fortunately, the fluorescence of free AMC is stable over a broad pH range, from 3 to 11.[4][5] Therefore, minor fluctuations in pH are unlikely to directly quench the fluorescent signal of the product.
Q3: Can I use a different buffer system for the Ac-DMQD-AMC assay?
A3: While HEPES is the most commonly recommended buffer for this assay, other buffer systems that can maintain a stable pH in the 7.2-7.5 range may be used.[1][3] However, it is crucial to validate the performance of any alternative buffer system to ensure it does not interfere with caspase-3 activity or the fluorescence of AMC. Always perform a buffer blank and a positive control when using a new buffer.
Q4: What are the signs of a suboptimal pH in my Ac-DMQD-AMC assay?
A4: Signs of a suboptimal pH in your assay can include:
-
Low or no fluorescent signal in your positive control.
-
High variability between replicate wells.
-
Inconsistent results compared to previous experiments.
-
A shift in the expected dose-response curve of an inhibitor or activator.
Troubleshooting Guide
This guide addresses common issues related to pH that you might encounter during your Ac-DMQD-AMC assay.
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal in the positive control. | The pH of the assay buffer is outside the optimal range for caspase-3 activity. | Prepare fresh assay buffer and carefully verify the pH is between 7.2 and 7.5 using a calibrated pH meter. |
| Incorrect buffer component concentrations are affecting the pH. | Double-check the concentrations of all buffer components and ensure they are correctly prepared. | |
| High background fluorescence. | The assay buffer is contaminated or has an incorrect pH, leading to non-enzymatic substrate breakdown. | Prepare fresh, high-purity assay buffer and ensure the pH is correctly adjusted. Run a "buffer + substrate" blank to check for background fluorescence. |
| Inconsistent results between experiments. | The pH of the assay buffer varies between batches. | Standardize your buffer preparation protocol. Always measure and adjust the pH of each new batch of buffer before use. Consider preparing a large, single batch of buffer for a series of related experiments. |
Experimental Protocols
Protocol for Optimizing Assay Buffer pH
This protocol provides a framework for determining the optimal pH for your specific experimental conditions.
-
Prepare a series of assay buffers: Prepare several batches of your chosen buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS) with pH values ranging from 6.8 to 8.0 in 0.2 unit increments (i.e., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8, 8.0).
-
Set up the assay plate: In a 96-well plate, add your sample containing active caspase-3 (e.g., cell lysate from apoptotic cells or purified active caspase-3) to wells containing each of the different pH buffers.
-
Include controls:
-
Negative Control: Sample without active caspase-3 in each pH buffer.
-
Blank: Assay buffer at each pH without any sample or substrate.
-
Substrate Control: Assay buffer at each pH with only the Ac-DMQD-AMC substrate.
-
-
Initiate the reaction: Add the Ac-DMQD-AMC substrate to all wells to a final concentration of 10-50 µM.
-
Incubate: Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure fluorescence: Read the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm.[6]
-
Analyze the data: Subtract the blank and substrate control readings from your sample readings. Plot the fluorescence intensity against the pH to determine the optimal pH that yields the highest signal-to-noise ratio.
Visualizations
Caption: Workflow for pH Optimization of the Ac-DMQD-AMC Assay.
Caption: Caspase-3 Activation Pathway and Ac-DMQD-AMC Assay Principle.
Caption: Troubleshooting Logic for Low Signal in Ac-DMQD-AMC Assay.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) Caspase-3/7 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the fluorogenic caspase-3/7 substrate, Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Ac-DMQD-AMC caspase-3/7 assay?
The assay utilizes a synthetic tetrapeptide, Ac-DMQD-AMC, which contains the cleavage sequence for caspase-3 and caspase-7. In its intact form, the substrate is weakly fluorescent. In the presence of active caspase-3 or -7, the enzyme cleaves the peptide at the aspartate residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The increase in fluorescence is directly proportional to the caspase-3/7 activity in the sample and can be measured using a fluorometer.
Q2: What are the recommended excitation and emission wavelengths for detecting AMC?
The liberated AMC fluorophore is typically measured with an excitation wavelength in the range of 354-380 nm and an emission wavelength in the range of 442-460 nm.[1][2] Optimal wavelengths may vary slightly depending on the specific fluorometer and filter sets used.
Q3: What types of controls are essential for a reliable experiment?
To ensure the validity of your results, the following controls are highly recommended:
-
Negative Control (Untreated Cells): This establishes the basal level of caspase-3/7 activity in your cells.
-
Positive Control (Apoptosis-Induced Cells): This confirms that the assay system can detect an expected increase in caspase activity. A known apoptosis inducer, such as staurosporine, can be used.[3]
-
Vehicle Control: This accounts for any effects of the solvent used to dissolve the test compound.
-
Substrate-Only Control (Blank): This measures the intrinsic fluorescence of the assay buffer and substrate and is used for background subtraction.
-
No-Cell Control: This contains the lysis buffer and assay components without any cell lysate to check for contamination or buffer-related fluorescence.[1]
Q4: Can this substrate differentiate between caspase-3 and caspase-7 activity?
No, the Ac-DMQD-AMC substrate, much like the similar Ac-DEVD-AMC, is recognized and cleaved by both caspase-3 and caspase-7.[1] Therefore, the resulting signal represents the combined activity of both caspases.
Troubleshooting Guide
High Background Fluorescence
Problem: The fluorescence signal in my negative or blank (substrate-only) controls is excessively high.
| Possible Cause | Recommended Solution |
| Substrate Degradation | The Ac-DMQD-AMC substrate may be sensitive to light and repeated freeze-thaw cycles. Aliquot the substrate upon receipt and store it protected from light at -20°C. Prepare fresh substrate dilutions for each experiment. |
| Contaminated Buffers or Reagents | Use high-purity, sterile water and reagents to prepare all buffers. Check for microbial contamination, which can lead to fluorescent byproducts. Filter-sterilize buffers if necessary. |
| Autofluorescence of Test Compounds | Some experimental compounds fluoresce at the same wavelengths as AMC. Run a "test compound control" containing the compound in assay buffer without cell lysate to measure its intrinsic fluorescence.[4] |
| High Cell Lysis Buffer Concentration | High concentrations of detergents in the lysis buffer can sometimes contribute to background. If preparing your own buffer, ensure detergent concentrations are optimized. |
Low or No Signal in Apoptotic Samples
Problem: I've induced apoptosis, but the fluorescence signal is weak or indistinguishable from the negative control.
| Possible Cause | Recommended Solution |
| Insufficient Caspase Activity | Ensure that the apoptosis induction protocol is effective and that the time point for harvesting cells is optimal for peak caspase-3/7 activation. This can be confirmed with an alternative method like Western blotting for cleaved PARP. |
| Suboptimal Substrate Concentration | The final concentration of Ac-DMQD-AMC may be too low. Titrate the substrate concentration to find the optimal level for your experimental system. A common starting point for similar substrates is 20-50 µM.[2][5] |
| Inactive Enzyme | Caspase activity is dependent on a reducing environment. Ensure that a reducing agent like Dithiothreitol (DTT) is included in the assay buffer and that the buffer is freshly prepared.[2] Protease inhibitors should not be included in the lysis buffer as they may inhibit caspase activity.[3] |
| Incorrect Assay Buffer pH | The optimal pH for caspase-3 activity is typically around 7.2-7.5.[2] Verify the pH of your assay buffer. |
| Insufficient Incubation Time | If caspase activity is low, a longer incubation period may be necessary to generate a detectable signal.[1] You can perform a kinetic reading to determine the optimal incubation time. |
| Low Protein Concentration in Lysate | The amount of cell lysate may be insufficient. Increase the amount of lysate used in the assay or start with a higher number of cells. |
Experimental Protocols
Preparation of Reagents
| Reagent | Typical Composition | Notes |
| Cell Lysis Buffer (1X) | 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton X-100, 10 mM NaPPi.[2] | Store at 4°C. Ensure it is chilled on ice before use. Do not add protease inhibitors.[3] |
| Assay Buffer (1X) | 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT.[2] | DTT must be added fresh before each experiment from a concentrated stock. |
| Ac-DMQD-AMC Substrate Stock | 10 mM in DMSO | Store in aliquots at -20°C, protected from light. |
| AMC Standard Stock | 1 mM in DMSO | For generating a standard curve to quantify caspase activity. Store at -20°C. |
Cell Lysate Preparation
-
Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include untreated and vehicle-treated cells as controls.
-
Harvest Cells: For adherent cells, wash with ice-cold PBS, then scrape or trypsinize. For suspension cells, pellet by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells) and incubate on ice for 10-30 minutes.
-
Clarify Lysate: Centrifuge the cell suspension at 10,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. This is your cell lysate.
Caspase-3/7 Activity Assay
-
Prepare Assay Plate: Add 50 µL of cell lysate per well to a black, flat-bottom 96-well plate. Include wells for all necessary controls.
-
Prepare Substrate Solution: Dilute the Ac-DMQD-AMC stock solution to a final working concentration of 50 µM in 1X Assay Buffer.
-
Initiate Reaction: Add 50 µL of the substrate solution to each well, bringing the total volume to 100 µL.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light. For kinetic assays, begin reading immediately.
-
Measure Fluorescence: Read the fluorescence using a microplate fluorometer with excitation at ~360 nm and emission at ~460 nm.
Visualizations
Caption: General workflow for the Ac-DMQD-AMC caspase-3/7 assay.
Caption: Decision tree for troubleshooting common assay issues.
References
Validation & Comparative
A Head-to-Head Comparison of Caspase-3 Substrates: Ac-DEVD-AMC vs. Ac-DMQD-AMC
For researchers in apoptosis, drug discovery, and cellular biology, the accurate measurement of caspase-3 activity is paramount. The choice of a fluorogenic substrate is a critical determinant of assay sensitivity and specificity. This guide provides a detailed comparison of two commonly discussed tetrapeptide substrates for caspase-3: Ac-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC) and Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC).
The DEVD sequence is widely recognized as the optimal recognition motif for caspase-3, derived from a primary cleavage site in poly(ADP-ribose) polymerase (PARP).[1] Consequently, Ac-DEVD-AMC is the canonical and most extensively utilized fluorogenic substrate for measuring the activity of caspase-3 and the closely related caspase-7. In contrast, while the DMQD sequence can also be cleaved by caspase-3, evidence suggests it is a less preferred substrate.
Comparative Analysis of Substrate Specificity and Efficiency
| Substrate | Amino Acid Sequence | Reported Michaelis Constant (Km) for Caspase-3 | Catalytic Efficiency (kcat/Km) | Notes |
| Ac-DEVD-AMC | Ac-Asp-Glu-Val-Asp-AMC | ~10 µM[2] | Data not available | Considered the gold standard for caspase-3 activity assays due to its high specificity. Also cleaved by caspase-7. |
| Ac-DMQD-AMC | This compound | Data not available | Data not available | Generally considered a less specific and efficient substrate for caspase-3 compared to Ac-DEVD-AMC. May exhibit off-target cleavage by other proteases. |
Signaling Pathway and Experimental Workflow
To understand the context in which these substrates are used, it is essential to visualize the caspase-3 signaling pathway and the experimental workflow for its activity measurement.
Caption: A simplified diagram of the caspase-3 activation cascade.
The following diagram illustrates a typical workflow for a fluorometric caspase-3 activity assay.
Caption: A generalized workflow for a caspase-3 activity assay.
Experimental Protocols
Below is a standard protocol for a caspase-3 activity assay using a fluorogenic substrate. This protocol can be adapted for both Ac-DEVD-AMC and Ac-DMQD-AMC.
Objective: To measure caspase-3 activity in cell lysates.
Materials:
-
Cells of interest (treated to induce apoptosis and control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT)
-
Fluorogenic caspase-3 substrate (Ac-DEVD-AMC or Ac-DMQD-AMC), typically dissolved in DMSO as a stock solution
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Cell Lysis:
-
Harvest control and apoptosis-induced cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 15-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the cytosolic proteins including caspases.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.
-
Bring the total volume in each well to a desired amount (e.g., 50 µL) with assay buffer.
-
Prepare a reaction master mix containing the fluorogenic substrate diluted in assay buffer to the desired final concentration (typically 20-50 µM).
-
Initiate the reaction by adding the substrate master mix to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) kinetically over a period of 1-2 hours, with readings taken every 5-10 minutes.
-
The rate of increase in fluorescence is proportional to the caspase-3 activity.
-
Calculate the caspase-3 activity and normalize it to the protein concentration of the lysate. The activity can be expressed as RFU/min/mg of protein.
-
Conclusion
For researchers seeking a reliable and specific method to measure caspase-3 activity, Ac-DEVD-AMC remains the substrate of choice . Its well-characterized kinetics and established use in countless studies provide a high degree of confidence in the results. While Ac-DMQD-AMC can be cleaved by caspase-3, the available evidence suggests it is a suboptimal substrate with lower affinity. Therefore, for assays requiring high sensitivity and specificity for caspase-3, Ac-DEVD-AMC is the recommended reagent. When using any fluorogenic substrate, it is crucial to perform appropriate controls, including a no-enzyme control and a known inhibitor control, to ensure the measured activity is specific to the caspase of interest.
References
A Head-to-Head Comparison: Fluorometric vs. Colorimetric Caspase-3 Assays for Apoptosis Detection
For researchers, scientists, and drug development professionals investigating programmed cell death, the accurate measurement of caspase-3 activity is paramount. As a key executioner caspase in the apoptotic cascade, its activity serves as a reliable hallmark of apoptosis. Two of the most widely used methods for quantifying caspase-3 activity are fluorometric and colorimetric assays. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate assay for their needs.
The Central Role of Caspase-3 in Apoptosis
Caspase-3 is a critical member of the caspase family of proteases that drive the process of apoptosis.[1][2] It is synthesized as an inactive proenzyme that, once activated by initiator caspases such as caspase-8 and caspase-9, proceeds to cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2][3] The activation of caspase-3 is a pivotal event in both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[2][3][4]
Principles of Detection: A Tale of Two Substrates
Both fluorometric and colorimetric caspase-3 assays rely on the specific recognition and cleavage of a synthetic tetrapeptide substrate, Asp-Glu-Val-Asp (DEVD).[5][6] This sequence is the preferred cleavage site for caspase-3. The key difference between the two assays lies in the reporter molecule attached to the DEVD peptide.
Colorimetric Assay: In this assay, the DEVD peptide is conjugated to a chromophore, typically p-nitroaniline (pNA).[5][7][8] When active caspase-3 in a cell lysate cleaves the DEVD-pNA substrate, the colorless pNA is released.[7][8] The free pNA produces a yellow color that can be quantified by measuring the absorbance at a wavelength of 400-405 nm using a spectrophotometer or a microplate reader.[7][8][9][10] The amount of pNA released is directly proportional to the caspase-3 activity.
Fluorometric Assay: The fluorometric assay utilizes a DEVD peptide linked to a fluorophore, such as 7-amino-4-trifluoromethyl coumarin (AFC) or 7-amino-4-methylcoumarin (AMC).[5][11][12] The intact DEVD-fluorophore conjugate is non-fluorescent or exhibits a baseline fluorescence at a specific wavelength. Upon cleavage by active caspase-3, the free fluorophore is liberated, resulting in a significant increase in fluorescence intensity.[11][12] This fluorescence can be measured using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC and Ex/Em = 360-380/420-460 nm for AMC).[11][12][13] The level of fluorescence is directly proportional to the caspase-3 activity.
Performance Comparison: Sensitivity Takes Center Stage
The primary distinction in performance between fluorometric and colorimetric caspase-3 assays is their sensitivity. Fluorometric assays are inherently more sensitive than their colorimetric counterparts.
| Feature | Fluorometric Assay | Colorimetric Assay |
| Principle | Enzymatic cleavage of a fluorogenic substrate (e.g., DEVD-AFC, DEVD-AMC) | Enzymatic cleavage of a chromogenic substrate (e.g., DEVD-pNA) |
| Detection | Fluorescence (Fluorometer) | Absorbance (Spectrophotometer) |
| Sensitivity | High (<1 pmol of released fluorophore)[14] | Moderate to Low |
| Dynamic Range | Wide (over 3 logs)[14] | Narrow |
| Signal-to-Noise Ratio | High[14] | Lower |
| Instrumentation | Fluorometer or fluorescent plate reader required | Spectrophotometer or plate reader required |
| Cost | Generally higher | Generally lower |
| Best Suited For | Low abundance samples, primary cells, high-throughput screening, precise quantification | Samples with high caspase activity, initial screening, budget-conscious experiments |
Experimental Protocols
Below are generalized experimental protocols for both fluorometric and colorimetric caspase-3 assays. It is crucial to consult the specific manufacturer's instructions for the chosen assay kit.
General Workflow
Detailed Methodologies
1. Cell Lysis:
-
Induce apoptosis in cell cultures using the desired method.
-
Harvest cells (adherent or suspension) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer provided with the kit (typically containing non-ionic detergents).[7][11]
-
Incubate the cell suspension on ice for 10-20 minutes to ensure complete lysis.[7][9][11]
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-15 minutes at 4°C to pellet cellular debris.[7][9][11]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This lysate will be used for the assay.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize caspase activity.[6]
2. Assay Procedure (96-well plate format):
Fluorometric Assay:
-
Prepare a reaction master mix containing reaction buffer and DTT.[15]
-
Add a specific volume of cell lysate (e.g., 50-200 µg of protein) to each well of a black 96-well plate.[15]
-
Add the reaction master mix to each well.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., DEVD-AFC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).[11]
Colorimetric Assay:
-
Prepare a reaction master mix containing 2x reaction buffer and DTT.[9]
-
Add a specific volume of cell lysate (e.g., 50-200 µg of protein) to each well of a clear 96-well plate.[9]
-
Add the reaction master mix to each well.
-
Start the reaction by adding the chromogenic substrate (e.g., DEVD-pNA).[7][9]
-
Measure the absorbance at 405 nm using a microplate reader.[7][8]
3. Data Analysis:
-
For both assays, it is recommended to include a background control (lysate without substrate) and a positive control (e.g., lysate from cells treated with a known apoptosis inducer like staurosporine).[6]
-
The fold-increase in caspase-3 activity can be determined by comparing the readings from the induced samples to the non-induced control.
Conclusion: Choosing the Right Tool for the Job
Both fluorometric and colorimetric caspase-3 assays are valuable tools for apoptosis research. The choice between them largely depends on the specific requirements of the experiment.
Fluorometric assays are the preferred method when high sensitivity is crucial, such as when working with precious or low-abundance samples like primary cells, or for high-throughput screening applications where precise quantification is necessary.[14]
Colorimetric assays , while less sensitive, offer a cost-effective and straightforward method for detecting caspase-3 activity, particularly in experimental systems where a robust apoptotic response is anticipated. They are a reliable choice for initial screening studies and for laboratories with limited access to a fluorometer.
By understanding the principles, performance characteristics, and protocols of each assay, researchers can confidently select the most appropriate method to accurately measure caspase-3 activity and advance their understanding of apoptosis.
References
- 1. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Caspase assays—colorimetric and fluorescent kits [takarabio.com]
- 14. z-devd-fmk.com [z-devd-fmk.com]
- 15. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide to Ac-DMQD-AMC and its Controls in Apoptosis Assays
For researchers, scientists, and drug development professionals investigating programmed cell death, the accurate measurement of caspase activity is paramount. This guide provides a comprehensive comparison of the fluorogenic caspase-3 substrate, Ac-DMQD-AMC, with its alternatives and details the critical role of positive and negative controls in ensuring data integrity in apoptosis assays.
Understanding Ac-DMQD-AMC in the Context of Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process characterized by a cascade of enzymatic events. Central to this cascade are caspases, a family of cysteine proteases that, upon activation, execute the dismantling of the cell. Caspase-3 is a key executioner caspase, and its activity is a hallmark of apoptosis.
Ac-DMQD-AMC is a fluorogenic substrate designed to measure the activity of caspase-3. The substrate consists of a four-amino-acid peptide (Asp-Met-Gln-Asp) sequence, which is a recognition site for caspase-3, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of AMC is quenched. Upon cleavage of the peptide by active caspase-3 between the aspartic acid (D) and AMC residues, the AMC molecule is liberated and emits a bright fluorescent signal, which can be quantified to determine caspase-3 activity.
The Indispensable Role of Controls in Apoptosis Assays
To ensure the validity and reliability of experimental results, the inclusion of appropriate positive and negative controls is non-negotiable. These controls help to confirm that the assay is performing as expected and that the observed effects are specific to the experimental conditions.
Positive Control: A positive control is used to induce apoptosis and, consequently, activate caspase-3. This confirms that the cells are capable of undergoing apoptosis and that the Ac-DMQD-AMC substrate and detection system are functioning correctly. A commonly used and potent inducer of apoptosis is staurosporine , a non-selective protein kinase inhibitor.[1][2] Treatment of cells with staurosporine triggers the intrinsic apoptotic pathway, leading to the activation of caspase-3.[3]
Negative Control: A negative control is employed to inhibit caspase activity, thereby preventing the cleavage of the Ac-DMQD-AMC substrate. This ensures that the fluorescence signal detected in the assay is specifically due to caspase-3 activity and not from other proteases or non-specific substrate degradation. A widely used negative control is Z-VAD-FMK , a cell-permeable, irreversible pan-caspase inhibitor.[4][5] By blocking the active site of caspases, Z-VAD-FMK effectively prevents apoptosis-induced fluorescence.
Performance Comparison: Ac-DMQD-AMC and Alternatives
The following table summarizes the expected outcomes when using Ac-DMQD-AMC in an apoptosis assay with appropriate controls.
| Condition | Treatment | Expected Caspase-3 Activity | Expected Ac-DMQD-AMC Fluorescence | Purpose |
| Negative Control (Baseline) | Vehicle (e.g., DMSO) | Low / Basal | Low | To establish the baseline level of apoptosis in untreated cells. |
| Positive Control | Staurosporine (e.g., 1 µM) | High | High | To confirm that the cells can undergo apoptosis and the assay can detect caspase-3 activity.[1][2] |
| Negative Control (Inhibition) | Z-VAD-FMK (e.g., 20 µM) + Staurosporine | Low | Low | To demonstrate the specificity of the fluorescence signal to caspase activity.[4][5] |
| Experimental Condition | Test Compound | Variable | Variable | To determine the effect of the test compound on apoptosis and caspase-3 activity. |
Experimental Protocols
Materials
-
Cells of interest (e.g., Jurkat or HeLa cells)
-
Cell culture medium
-
Ac-DMQD-AMC substrate (typically dissolved in DMSO)
-
Staurosporine (positive control) (stock solution in DMSO)[1][2]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% Triton X-100)
Method
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment:
-
Positive Control: Treat cells with 1 µM staurosporine for 3-6 hours.[1][2]
-
Negative Control: Pre-incubate cells with 20 µM Z-VAD-FMK for 1 hour before adding 1 µM staurosporine.[4][5]
-
Experimental: Treat cells with your test compound for the desired time.
-
Vehicle Control: Treat cells with the same concentration of vehicle (e.g., DMSO) as used for the treatments.
-
-
Cell Lysis:
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Wash the cells once with cold PBS.
-
Add 50-100 µL of lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Caspase-3 Assay:
-
Prepare the assay buffer containing Ac-DMQD-AMC at the recommended concentration (typically 20-50 µM).
-
Add an equal volume of the cell lysate to a black 96-well plate.
-
Add the Ac-DMQD-AMC assay buffer to each well.
-
-
Fluorescence Measurement:
Visualizing the Pathways and Workflow
To better understand the biological process and the experimental design, the following diagrams illustrate the staurosporine-induced apoptosis pathway and the experimental workflow.
Caption: Staurosporine-induced intrinsic apoptosis pathway.
Caption: Experimental workflow for a caspase-3 apoptosis assay.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Decoding Caspase-3 Activity: A Guide to Confirming Ac-DEVD-AMC Cleavage
For researchers, scientists, and drug development professionals, accurately measuring the activity of key apoptotic enzymes like caspase-3 is paramount. The fluorogenic substrate Ac-Asp-Met-Gln-Asp-AMC (Ac-DEVD-AMC) is a widely used tool for this purpose, leveraging the preferred cleavage sequence of caspase-3. However, given the potential for off-target effects and the complex nature of cellular signaling, it is crucial to definitively confirm that the observed cleavage of Ac-DEVD-AMC is indeed dependent on caspase-3 activity. This guide provides a comparative overview of the essential experimental methods to validate the specificity of this assay.
The core principle behind validating Ac-DEVD-AMC cleavage lies in a multi-pronged approach that combines pharmacological inhibition and genetic models. By systematically employing specific and broad-spectrum inhibitors, alongside cellular models with altered caspase-3 expression, researchers can build a robust case for the caspase-3-dependent nature of their measurements.
Comparative Analysis of Validation Methods
A cornerstone of validating caspase-3 dependent activity is the use of chemical inhibitors. These molecules offer a rapid and accessible means to probe the enzymatic activity in various experimental systems, from purified enzymes to complex cell lysates. A comparison of commonly used inhibitors is presented below.
| Inhibitor | Type | Typical Working Concentration | Key Considerations |
| Z-DEVD-FMK | Specific, irreversible caspase-3 inhibitor | 10-100 µM in cells; lower for purified enzyme | While highly specific for caspase-3, it can also inhibit other caspases like -6, -7, -8, and -10 at higher concentrations.[1] An IC50 of 1.326 µM has been reported for recombinant human caspase-3. |
| Ac-DEVD-CHO | Specific, reversible caspase-3 inhibitor | 100-300 µM in cells | Being a reversible inhibitor, its effects can be washed out. It also exhibits some level of inhibition on other caspases. |
| Z-VAD-FMK | Pan-caspase inhibitor, irreversible | 20-50 µM in cells | A broad-spectrum inhibitor that targets multiple caspases.[2] Useful as a control to demonstrate that the observed activity is from a caspase, though not specifically caspase-3. |
Experimental Workflows for Validation
To rigorously confirm that Ac-DEVD-AMC cleavage is caspase-3 dependent, a logical progression of experiments should be performed. The following workflow outlines the key steps, from initial observation to definitive confirmation.
Caption: A stepwise workflow for validating caspase-3 dependent cleavage of Ac-DEVD-AMC.
The Logic of Validation: A Three-Tiered Approach
The confidence in attributing Ac-DEVD-AMC cleavage to caspase-3 activity is built upon a logical framework that addresses specificity at different levels.
Caption: A decision-making diagram illustrating the logic behind validating caspase-3 specificity.
Key Experimental Protocols
Below are detailed methodologies for the pivotal experiments required to confirm caspase-3 dependent Ac-DEVD-AMC cleavage.
Caspase-3 Activity Assay in Cell Lysates
Objective: To measure and compare the level of Ac-DEVD-AMC cleavage in apoptotic versus non-apoptotic cells.
Materials:
-
Cell lines (e.g., Jurkat, HeLa)
-
Apoptosis-inducing agent (e.g., staurosporine, anti-Fas antibody)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Ac-DEVD-AMC substrate (10 mM stock in DMSO)
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Protocol:
-
Induce apoptosis in one population of cells and leave a parallel culture as a non-apoptotic control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant (cell lysate).
-
In a 96-well black plate, add a standardized amount of protein from each lysate.
-
Add Ac-DEVD-AMC to a final concentration of 20-50 µM.
-
Incubate at 37°C and measure the fluorescence at regular intervals.
-
Compare the rate of fluorescence increase between apoptotic and non-apoptotic lysates. A significantly higher rate in the apoptotic lysate is indicative of caspase activity.
Pharmacological Inhibition Assay
Objective: To determine if the observed Ac-DEVD-AMC cleavage is inhibited by specific caspase-3 and pan-caspase inhibitors.
Materials:
-
Apoptotic cell lysate (prepared as in Protocol 1)
-
Z-DEVD-FMK (10 mM stock in DMSO)
-
Z-VAD-FMK (10 mM stock in DMSO)
-
Ac-DEVD-AMC substrate
-
Fluorometer
Protocol:
-
Prepare reaction mixtures containing the apoptotic cell lysate.
-
To separate reaction wells, add:
-
Z-DEVD-FMK (final concentration 10-100 µM)
-
Z-VAD-FMK (final concentration 20-50 µM)
-
DMSO (vehicle control)
-
-
Pre-incubate the lysates with the inhibitors for 15-30 minutes at room temperature.
-
Initiate the reaction by adding Ac-DEVD-AMC (final concentration 20-50 µM).
-
Measure fluorescence over time as described in Protocol 1.
-
Compare the cleavage rates in the presence of inhibitors to the vehicle control. Significant inhibition by both Z-DEVD-FMK and Z-VAD-FMK strongly suggests caspase-3 mediated cleavage. Studies have shown that in some systems, both inhibitors can exhibit similar potency in inhibiting caspase-3 activity.[3]
Validation using Caspase-3 Knockout/Knockdown Cells
Objective: To provide definitive genetic evidence that caspase-3 is essential for Ac-DEVD-AMC cleavage.
Materials:
-
Wild-type and caspase-3 knockout or shRNA-mediated knockdown cell lines
-
Apoptosis-inducing agent
-
All materials listed in Protocol 1
Protocol:
-
Culture wild-type and caspase-3 deficient cells under identical conditions.
-
Induce apoptosis in both cell lines.
-
Prepare cell lysates from both apoptotic wild-type and caspase-3 deficient cells as described in Protocol 1.
-
Perform the caspase activity assay with Ac-DEVD-AMC on both lysates.
-
Compare the rate of Ac-DEVD-AMC cleavage between the wild-type and caspase-3 deficient lysates. A dramatic reduction in cleavage in the caspase-3 deficient cells provides the most compelling evidence for caspase-3 dependency.
Signaling Pathway Context
Understanding the context of caspase-3 activation is crucial for interpreting experimental results. Caspase-3 is an executioner caspase, activated by initiator caspases within the apoptotic signaling cascade.
Caption: Simplified signaling pathways leading to the activation of caspase-3.
By employing this comprehensive suite of validation techniques, researchers can confidently and accurately attribute the cleavage of Ac-DEVD-AMC to the activity of caspase-3, ensuring the integrity and reliability of their findings in the study of apoptosis and the development of novel therapeutics.
References
Navigating the Maze of Apoptosis Assays: A Guide to the Reproducibility of Ac-DMQD-AMC and its Alternatives
For researchers, scientists, and drug development professionals, the ability to reliably measure apoptosis is paramount. The Ac-DMQD-AMC assay, a fluorogenic method for detecting caspase-3 and -7 activity, is a widely used tool. However, questions surrounding its reproducibility across different laboratories persist. This guide provides an objective comparison of the Ac-DMQD-AMC assay with alternative methods, supported by available experimental data, to help you make informed decisions for your research.
The reproducibility of any cell-based assay is influenced by a multitude of factors, including the inherent variability of biological systems and subtle differences in experimental protocols. A multi-center study on drug-response assays, while not focused on apoptosis, revealed that variations in experimental procedures are a more significant source of irreproducibility than the genetic drift of cell lines. This underscores the importance of robust assay design and standardized protocols.
This guide will delve into the specifics of the Ac-DMQD-AMC assay and its alternatives, presenting their core principles, workflows, and any available data on their performance and reproducibility.
The Ac-DMQD-AMC Assay: A Fluorogenic Workhorse
The Ac-DMQD-AMC assay is a popular choice for detecting the activity of executioner caspases-3 and -7, key players in the apoptotic cascade. The underlying principle is straightforward: the synthetic peptide substrate, Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC), is cleaved by active caspases-3 and -7. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the resulting fluorescence can be measured to quantify enzyme activity.
While widely adopted, the Ac-DMQD-AMC assay is not without its challenges. Anecdotal reports from researchers suggest that optimizing the assay buffer and dealing with background fluorescence can be problematic, potentially leading to variability in results. Furthermore, the assay's reliance on endpoint measurements after cell lysis can introduce variability due to minor differences in sample handling and timing.
A Comparative Look at Alternative Caspase-3/7 Assays
Several alternative methods for measuring caspase-3/7 activity have been developed, each with its own set of advantages and disadvantages. These can be broadly categorized into luminogenic assays, alternative fluorogenic assays, and live-cell imaging assays.
Luminogenic Assays: The Glow of Reproducibility
Luminogenic assays, such as the Promega Caspase-Glo® 3/7 assay, have gained traction due to their high sensitivity and robust performance. These assays utilize a pro-luminescent substrate that is cleaved by caspases to release a substrate for luciferase, generating a stable, light-emitting signal.
One of the key advantages of this "add-mix-measure" format is its simplicity, which can contribute to higher reproducibility. A study comparing the intra-experimental coefficient of variation (CV) of the Caspase-Glo 3/7 assay with the Guava Nexin flow cytometry-based assay found that the Caspase-Glo assay exhibited lower variability (CV of 0.08-0.18 compared to 0.38-0.40 for Guava Nexin)[1]. Manufacturer information also highlights the Caspase-Glo 3/7 assay as being "highly reproducible" and delivering "excellent Z'-factor values," a measure of assay quality in high-throughput screening[2][3]. User testimonials further support its reputation for generating "great, reproducible results" when following the manufacturer's protocol[4].
Alternative Fluorogenic and Colorimetric Assays
Beyond Ac-DMQD-AMC, other fluorogenic and colorimetric substrates are available. These include substrates that release different fluorescent or colored molecules upon cleavage, such as 7-amino-4-trifluoromethyl coumarin (AFC) or p-nitroaniline (pNA)[5][6][7]. While these assays share a similar principle with the Ac-DMQD-AMC assay, they may offer different spectral properties or sensitivities. However, they are also subject to similar potential sources of variability related to background fluorescence and endpoint measurements.
Another fluorogenic option is the (Ac-DEVD)2-R110 substrate, which is designed for high-throughput screening and boasts fast enzyme kinetics[8].
Live-Cell Imaging Assays: Real-Time Insights
Live-cell imaging assays, such as those using NucView® substrates, offer a distinct advantage by allowing the real-time detection of caspase activity in intact, living cells[9][10][11][12][13]. These substrates consist of a DNA dye linked to the DEVD peptide. The substrate is cell-permeable and non-fluorescent. Upon cleavage by active caspases in the cytoplasm, the DNA dye is released and translocates to the nucleus, where it binds to DNA and fluoresces.
This approach eliminates the need for cell lysis, reducing a significant source of experimental variability. The ability to monitor apoptosis in real-time within individual cells also provides a richer dataset compared to endpoint assays on cell populations. The simple, single-reagent addition workflow of these assays is also conducive to high reproducibility, a critical factor in high-throughput screening environments[10].
Quantitative Data at a Glance
While direct, multi-center studies comparing the inter-laboratory reproducibility of all these assays are scarce, the available data and qualitative features are summarized in the tables below for easy comparison.
| Assay Type | Assay Principle | Reported Advantages | Potential for Inter-Lab Variability | Available Reproducibility Data |
| Fluorogenic (Ac-DMQD-AMC) | Cleavage of a peptide substrate releases a fluorescent molecule (AMC). | Well-established method. | High; sensitive to buffer composition, background fluorescence, and precise timing of endpoint measurement. | Anecdotal reports of variability. |
| Luminogenic (Caspase-Glo® 3/7) | Caspase cleavage of a pro-substrate generates a substrate for luciferase, producing light. | High sensitivity, simple "add-mix-measure" protocol, stable signal.[2][3] | Low; less prone to compound interference and simpler workflow reduces handling errors. | Intra-assay CV: 0.08-0.18.[1] Described as "highly reproducible".[2][3][4] |
| Live-Cell Imaging (NucView®) | Caspase cleavage of a substrate in live cells releases a fluorescent DNA dye. | Real-time analysis in intact cells, no cell lysis required, simple workflow.[9][10][11] | Low to moderate; workflow is simple, but imaging setup and analysis could introduce variability. | Implied high reproducibility for HTS, but no specific inter-lab CV data found. |
| Colorimetric (DEVD-pNA) | Cleavage of a peptide substrate releases a colored molecule (pNA). | Can be read on a standard spectrophotometer. | High; generally lower sensitivity than fluorescent or luminescent methods, subject to similar endpoint variability. | No specific inter-lab reproducibility data found. |
| Alternative Fluorogenic ((Ac-DEVD)2-R110) | Two-step cleavage of a substrate releases a highly fluorescent molecule. | Designed for HTS with fast kinetics.[8] | Moderate; endpoint assay with potential for variability, though optimized for HTS workflows. | No specific inter-lab reproducibility data found. |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key assay types discussed. It is imperative to consult and strictly adhere to the specific manufacturer's protocol for any commercial kit.
Ac-DMQD-AMC Fluorogenic Assay (General Protocol)
-
Cell Culture and Treatment: Plate cells at a desired density and treat with apoptosis-inducing and control agents for the desired time.
-
Cell Lysis: Harvest and lyse the cells using a lysis buffer provided with the kit or a compatible buffer. This step is critical and should be performed consistently across all samples.
-
Assay Reaction: In a microplate, combine the cell lysate with the Ac-DMQD-AMC substrate in an appropriate assay buffer. Include a no-cell control and a control with a caspase inhibitor.
-
Incubation: Incubate the plate at 37°C for a specified period, protected from light.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (typically ~360-380 nm excitation and ~440-460 nm emission for AMC).
-
Data Analysis: Subtract background fluorescence and calculate the fold-change in caspase activity relative to the control.
Caspase-Glo® 3/7 Luminogenic Assay (General Protocol)
-
Cell Culture and Treatment: Plate cells directly in a white-walled, clear-bottom microplate suitable for luminescence readings. Treat cells as required.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent directly to the wells in a 1:1 volume ratio with the cell culture medium.
-
Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 30 minutes to 3 hours, as recommended by the manufacturer.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from a no-cell control and determine the caspase activity.
NucView® Live-Cell Imaging Assay (General Protocol)
-
Cell Culture and Treatment: Plate cells in a microplate or on coverslips suitable for imaging. Treat with apoptosis-inducing and control agents.
-
Substrate Addition: Add the NucView® substrate directly to the cell culture medium at the recommended concentration.
-
Incubation: Incubate the cells at 37°C for the desired time.
-
Imaging: Visualize the fluorescent nuclei using a fluorescence microscope, high-content imaging system, or flow cytometer using standard FITC/GFP filter sets.
-
Data Analysis: Quantify the number or percentage of fluorescent cells. For kinetic studies, images can be acquired at multiple time points.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the caspase-3/7 activation pathway and the generalized workflows of the compared assay types.
Caption: Simplified signaling cascade showing the activation of executioner caspases-3 and -7.
Caption: Comparison of the major steps in different caspase assay workflows.
Conclusion and Recommendations
The choice of a caspase-3/7 assay should be guided by the specific needs of the experiment, considering factors such as required sensitivity, throughput, and the importance of real-time data. While the Ac-DMQD-AMC assay is a widely used and valuable tool, its susceptibility to variations in protocol execution can impact inter-laboratory reproducibility.
For researchers prioritizing high reproducibility and sensitivity, especially in a high-throughput context, luminogenic assays like the Caspase-Glo® 3/7 assay present a compelling alternative with a simpler workflow and a more stable signal. The available quantitative data, though limited, suggests lower intra-assay variability for this method.
For studies where understanding the kinetics of apoptosis in individual cells is crucial, live-cell imaging assays offer unparalleled insights and can reduce variability associated with cell lysis.
Ultimately, regardless of the chosen assay, meticulous attention to protocol standardization, including cell handling, reagent preparation, and incubation times, is the most critical factor in ensuring the reproducibility of results across different laboratories. When reporting data, providing detailed experimental protocols and, where possible, intra- and inter-assay variability metrics will significantly enhance the value and comparability of the findings.
References
- 1. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantorsciences.com [avantorsciences.com]
- 3. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. ulab360.com [ulab360.com]
- 6. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Caspase-3 DEVD-R110 Fluorometric HTS Assay Kit - Biotium [biotium.com]
- 9. NucView® 488 Caspase-3 Assay Kit for Live Cells - Biotium [biotium.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. NucView® 488 Caspase 3 Assay Kit, Trial Size - Biotium [bioscience.co.uk]
- 12. Biotium NucView 488 Caspase-3 Assay for Live Cells (100 - 500 assays), | Fisher Scientific [fishersci.com]
- 13. Biotium NucView 488 Caspase 3 Assay Kit, Trial Size, Quantity: Each of | Fisher Scientific [fishersci.com]
A Comparative Guide to Ac-Asp-Met-Gln-Asp-AMC for Caspase-3 Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic caspase-3 substrate Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC) with the widely used alternative, Ac-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC). This document is intended to assist researchers in selecting the appropriate substrate for inhibitor screening and validation assays by presenting objective performance data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Performance Comparison of Caspase-3 Substrates
The selection of an appropriate substrate is critical for the development of robust and reliable inhibitor screening assays. The ideal substrate exhibits high specificity and favorable kinetic parameters for the target enzyme. While Ac-DEVD-AMC is a well-established and widely utilized substrate for caspase-3, Ac-DMQD-AMC has been reported as a more specific alternative.[1] Below is a summary of their key performance characteristics.
| Feature | This compound (Ac-DMQD-AMC) | Ac-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC) |
| Target Enzyme | Caspase-3 | Caspase-3 (also cleaved by caspases-7, -8, and -9)[2] |
| Reported Specificity | More specific for Caspase-3[1] | Broader caspase reactivity |
| Michaelis Constant (Km) | Not readily available in cited literature | ~10 µM[3] |
| Catalytic Rate (kcat) | Not readily available in cited literature | Not readily available in cited literature |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | 360-380 nm[1] | 380 nm[3] |
| Emission Wavelength | 440-460 nm[1] | 430-460 nm[3] |
Enzymatic Reaction and Inhibition Principle
Caspase-3, a key executioner caspase in the apoptotic pathway, recognizes and cleaves specific tetrapeptide sequences. Fluorogenic substrates like Ac-DMQD-AMC and Ac-DEVD-AMC are designed to mimic the natural cleavage sites of caspase-3. The tetrapeptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), which is quenched in its conjugated form. Upon cleavage by active caspase-3, the AMC molecule is released, resulting in a measurable increase in fluorescence. In an inhibitor screening assay, the presence of an effective inhibitor will prevent or reduce the cleavage of the substrate, leading to a decrease in the fluorescent signal.
Figure 1: Principle of Caspase-3 Activity and Inhibition Assay.
Experimental Protocols
Below are detailed protocols for a caspase-3 inhibitor screening assay. While the protocol is described for Ac-DMQD-AMC, it is readily adaptable for Ac-DEVD-AMC by adjusting the substrate concentration to its known Km value.
Materials and Reagents
-
Recombinant active human caspase-3
-
This compound (Ac-DMQD-AMC) substrate
-
Ac-Asp-Glu-Val-Asp-AMC (Ac-DEVD-AMC) substrate (for comparison)
-
Assay Buffer: 20 mM HEPES, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, pH 7.4
-
Test inhibitors and vehicle control (e.g., DMSO)
-
Positive control inhibitor (e.g., Ac-DEVD-CHO)
-
Black, flat-bottom 96-well or 384-well plates
-
Fluorescence microplate reader
Experimental Workflow for Inhibitor Screening
The following workflow outlines the key steps for performing a caspase-3 inhibitor screening assay.
Figure 2: Experimental Workflow for Caspase-3 Inhibitor Screening.
Detailed Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of Ac-DMQD-AMC in DMSO.
-
Dilute recombinant active caspase-3 in assay buffer to the desired working concentration.
-
Prepare serial dilutions of test inhibitors in the assay buffer. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 1%.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add the following to the respective wells:
-
Blank (no enzyme): 50 µL of assay buffer.
-
Negative Control (no inhibitor): 40 µL of assay buffer and 10 µL of vehicle.
-
Test Inhibitor: 40 µL of assay buffer and 10 µL of test inhibitor dilution.
-
Positive Control Inhibitor: 40 µL of assay buffer and 10 µL of a known caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the diluted active caspase-3 solution to all wells except the blank.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate solution by diluting the Ac-DMQD-AMC stock in the assay buffer to a final concentration of 2X the desired assay concentration.
-
To initiate the reaction, add 100 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 440-460 nm) kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the blank wells) from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control (100% activity).
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Caspase-3 Signaling Pathway
Ac-DMQD-AMC is a tool to probe the activity of caspase-3, a central executioner in the apoptotic signaling cascade. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, including caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Figure 3: Simplified Caspase-3 Apoptotic Signaling Pathway.
Conclusion
This compound presents a valuable alternative to the more commonly used Ac-DEVD-AMC for the assessment of caspase-3 activity, with reports suggesting higher specificity. While quantitative kinetic data for Ac-DMQD-AMC is not as readily available as for Ac-DEVD-AMC, the provided protocols and comparative information should enable researchers to effectively validate this substrate for their inhibitor screening platforms. The choice between these substrates will depend on the specific requirements of the assay, including the need for high specificity versus the use of a more extensively characterized reagent.
References
A Comparative Guide to Commercial Ac-DEVD-AMC Caspase-3 Assay Kits
For researchers, scientists, and drug development professionals, the selection of a reliable caspase-3 assay kit is crucial for the accurate assessment of apoptosis. The fluorogenic substrate Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) is a widely utilized tool for this purpose. This guide provides a comparative analysis of commercially available Ac-DEVD-AMC based caspase-3 assay kits, focusing on their performance characteristics and experimental protocols.
It is important to note that while the user query specified "Ac-DMQD-AMC," the commercially available and widely documented substrate for caspase-3 is Ac-DEVD-AMC. This guide will focus on the latter, as it is presumed the former was a typographical error. The tetrapeptide sequence DEVD is the recognition and cleavage site for caspase-3 and the closely related caspase-7. Therefore, most kits based on this substrate will detect activity from both caspases.
Performance Characteristics of Commercial Kits
The ideal Ac-DEVD-AMC caspase-3 assay kit should exhibit high sensitivity, a broad dynamic range, and produce consistent results. Key performance indicators include the Michaelis-Menten constant (Km) for the substrate, the maximum reaction velocity (Vmax), signal-to-background ratio, Z'-factor for assay quality, and the IC50 value for a standard inhibitor. While a direct head-to-head comparison with all parameters tested under identical conditions is not publicly available, this guide compiles reported values and key features from various manufacturers.
| Manufacturer | Kit Name | Reported Km of Ac-DEVD-AMC | Excitation (nm) | Emission (nm) | Inhibitor Included |
| BD Biosciences | Caspase-3 Fluorogenic Substrate | 10 µM[1][2][3] | 380[1][2][3] | 430-460[1][2][3] | Ac-DEVD-CHO[2] |
| Biotium | Ac-DEVD-AMC | Not specified | 350 | 450 | Not specified in basic kit |
| Enzo Life Sciences (AnaSpec) | EnzoLyte™ AMC Caspase-3 Assay Kit | Not specified | 354[4] | 442[4] | Ac-DEVD-CHO[4] |
| Cell Signaling Technology | Caspase-3 Activity Assay Kit | Not specified | 380[5][6] | 420-460[5][6] | Not specified |
| STEMCELL Technologies | Caspase-3/7 Activity Plate Reader Assay Kit, Blue | Not specified | 341[7] | 441[7] | Not specified |
| Sigma-Aldrich (Merck) | Caspase 3 Assay Kit, Fluorimetric | Not specified | 360[8] | 460[8] | Ac-DEVD-CHO[8] |
| MedChemExpress | Ac-DEVD-AMC | Not specified | 380[9] | 460[9] | N/A (Substrate only) |
Note: Vmax, signal-to-background ratio, and Z'-factor are highly dependent on the specific experimental conditions, including enzyme concentration, substrate concentration, and instrument settings. Manufacturers do not typically provide these values in a standardized format. Researchers are encouraged to optimize these parameters for their specific experimental setup.
The inhibitor N-Acetyl-Asp-Glu-Val-Asp-CHO (Ac-DEVD-CHO) is a potent and reversible inhibitor of caspase-3 and is often included in kits as a negative control. Reported Ki values for Ac-DEVD-CHO are in the low nanomolar to picomolar range, indicating very tight binding to the enzyme.[2][10][11][12][13]
Signaling Pathway and Experimental Workflow
To understand the basis of the assay, it is essential to visualize the underlying biological pathway and the experimental procedure.
Caption: Caspase-3 activation cascade and substrate cleavage.
The general workflow for a typical Ac-DEVD-AMC caspase-3 assay is outlined below.
Caption: A typical workflow for a caspase-3 activity assay.
Experimental Protocols
Detailed protocols vary between manufacturers, but the core steps are generally consistent. Below is a synthesized, representative protocol for a 96-well plate-based assay.
I. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer as per the manufacturer's instructions. This buffer typically contains HEPES, a reducing agent like DTT, and detergents.
-
Substrate Stock Solution: Reconstitute the lyophilized Ac-DEVD-AMC substrate in DMSO to create a concentrated stock solution.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the final working concentration. This should be done immediately before use.
-
Cell Lysis Buffer: Prepare the cell lysis buffer as provided in the kit.
-
(Optional) Inhibitor Solution: If using a caspase-3 inhibitor as a negative control, prepare it according to the manufacturer's protocol.
II. Sample Preparation
-
Induce apoptosis in your cell culture model using the desired method. It is crucial to include a non-induced (negative) control.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of each lysate to ensure equal loading in the assay.
III. Assay Procedure
-
Add a standardized amount of cell lysate to each well of a black, clear-bottom 96-well plate.
-
For negative control wells, pre-incubate the lysate with the caspase-3 inhibitor for a short period.
-
Initiate the reaction by adding the working substrate solution to all wells.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours. The optimal incubation time may need to be determined empirically.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically around 350-380 nm for excitation and 440-460 nm for emission).[1][4][9]
IV. Data Analysis
-
Subtract the background fluorescence (from wells with no cell lysate) from all readings.
-
The caspase-3 activity is proportional to the fluorescence intensity.
-
Results can be expressed as relative fluorescence units (RFU) or converted to the concentration of released AMC using a standard curve generated with free AMC.
Conclusion
The choice of an Ac-DEVD-AMC caspase-3 assay kit will depend on the specific needs of the researcher, including the desired level of sensitivity, throughput, and whether a complete kit with all buffers and controls is preferred. While most kits from reputable manufacturers will perform adequately, it is advisable to consult the specific product datasheets for the most up-to-date information and to perform in-house validation to ensure the chosen kit meets the requirements of the intended application. Given that many of these kits also detect caspase-7 activity, researchers should consider this when interpreting their results. For applications requiring specific detection of caspase-3, alternative methods or additional validation steps may be necessary.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Caspase-3 Assay Kit [bdbiosciences.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. stemcell.com [stemcell.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. stemcell.com [stemcell.com]
- 12. Ac-DEVD-CHO, Caspase 3 (Apopain) Inhibitor - Echelon Biosciences [echelon-inc.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Caspase-3 Substrates: Benchmarking Ac-Asp-Met-Gln-Asp-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The choice of substrate is critical for assay sensitivity and specificity. This guide provides a detailed comparison of the fluorogenic caspase-3 substrate, Ac-Asp-Met-Gln-Asp-AMC (Ac-DMQD-AMC), with other commonly used alternatives, supported by experimental data and protocols.
Ac-DMQD-AMC is a fluorogenic substrate designed for the specific detection of caspase-3 activity. It is reported to offer higher specificity compared to the more conventional Ac-DEVD-AMC substrate. This guide will delve into the available kinetic data to provide a quantitative basis for this claim and compare its performance with a range of other commercially available caspase-3 substrates.
Performance Comparison of Caspase-3 Substrates
The efficiency of a substrate is best described by its catalytic efficiency, represented by the kcat/Km ratio. While direct kcat/Km values for all substrates are not always available in the literature, relative performance can be inferred from studies on analogous compounds, such as peptide aldehyde inhibitors.
| Substrate Sequence | Fluorophore | Relative kcat/Km (%)[1] | Km (µM) | Excitation (nm) | Emission (nm) |
| Ac-DMQD | AMC | 17 | Not Reported | ~360-380 | ~440-460 |
| Ac-DEVD | AMC | 100 | ~10[2][3] | ~360-380 | ~440-460 |
| Ac-VDVAD | AMC | 37 | Not Reported | ~360-380 | ~440-460 |
| Ac-DEVD | AFC | Not Reported | Not Reported | ~395-400 | ~495-505 |
| Ac-IETD | AMC | Not Reported | Not Reported | ~360-380 | ~440-460 |
| Ac-LEHD | AMC | Not Reported | Not Reported | ~341 | ~441 |
| Ac-VEID | AMC | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The relative kcat/Km values are based on studies of the corresponding peptide aldehyde inhibitors (Ac-DEVD-Cho, Ac-VDVAD-Cho, and Ac-DMQD-Cho) and reflect the preference of caspase-3 for these peptide sequences[1]. Ac-IETD-AMC, Ac-LEHD-AMC, and Ac-VEID-AMC are primarily substrates for caspase-8, caspase-9, and caspase-6, respectively, but are included here for comparison as they are sometimes used to assess caspase cross-reactivity.
Experimental Protocols
General Protocol for Caspase-3 Activity Assay using a Fluorogenic Substrate
This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using a fluorogenic substrate like Ac-DMQD-AMC or Ac-DEVD-AMC.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DMQD-AMC or Ac-DEVD-AMC) stock solution (typically 10 mM in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
Harvest treated and untreated cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) for the assay.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay). This is crucial for normalizing caspase activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add a consistent amount of protein from each cell lysate (e.g., 20-50 µg) to each well.
-
Bring the total volume in each well to a desired amount (e.g., 50 µL) with Assay Buffer.
-
Include a blank control containing only Assay Buffer.
-
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the desired final concentration (typically 20-50 µM).
-
Add the substrate working solution to each well to initiate the reaction (e.g., 50 µL, for a final volume of 100 µL).
-
-
Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC substrates) at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each sample.
-
Normalize the caspase activity to the protein concentration of the lysate.
-
Compare the activity of treated samples to untreated controls.
-
Visualizing the Workflow and Underlying Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the caspase-3 assay workflow and its position within the apoptotic signaling pathway.
Caption: Experimental workflow for a fluorogenic caspase-3 assay.
Caption: Simplified caspase-3 signaling pathway and substrate cleavage.
References
- 1. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ac-Asp-Met-Gln-Asp-AMC
For researchers and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents. Ac-Asp-Met-Gln-Asp-AMC, a fluorogenic substrate used in assays for enzymes like Caspase 3, requires adherence to specific disposal procedures to minimize environmental impact and maintain a safe working environment. While not classified as a hazardous material, its disposal should follow established laboratory best practices for chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for the most specific and up-to-date information. While a specific SDS for this compound was not found in public searches, product information from suppliers confirms its existence and non-hazardous classification.[1] In the absence of a specific SDS, the following general precautions for handling similar peptide and coumarin-based compounds should be observed.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Handling Lyophilized Powder:
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Peptides can be hygroscopic; allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption.[2][3]
Handling Solutions:
-
Avoid direct contact with solutions containing the substrate.
-
Cap vials and tubes securely to prevent spills.
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (lyophilized powder, concentrated stock solution, or dilute working solution) and the presence of other hazardous components in the waste stream.
1. Disposal of Unused Lyophilized Powder and Concentrated Stock Solutions:
Unused, expired, or unwanted solid this compound and its concentrated solutions should be disposed of as chemical waste.
-
Step 1: Containerization: Place the original vial or a securely sealed container with the powder or concentrated solution into a larger, compatible, and clearly labeled hazardous waste container.
-
Step 2: Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Step 3: Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[4][5] This area should be away from drains and incompatible chemicals.
-
Step 4: Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. They will ensure the waste is transported to a licensed chemical waste disposal facility for incineration or burial in a specialized landfill.[6]
2. Disposal of Dilute Aqueous Solutions (from assays):
Aqueous solutions containing low concentrations of this compound, such as those from completed enzyme assays, should not be poured down the drain without consulting your local regulations and EHS office.[6][7]
-
Step 1: Collection: Collect all aqueous waste containing the substrate in a designated waste container.
-
Step 2: Neutralization (if applicable): If the assay buffer is acidic or basic, it may need to be neutralized to a pH between 6.0 and 9.0 before disposal, as per local wastewater regulations.
-
Step 3: EHS Consultation: Contact your EHS office for guidance. They may approve drain disposal for very dilute, non-hazardous solutions or require it to be collected as chemical waste.
-
Step 4: Chemical Waste Disposal (if required): If drain disposal is not permitted, follow the same procedure as for concentrated solutions: label the container with all chemical constituents and arrange for EHS pickup.
3. Disposal of Contaminated Labware:
Disposable labware (e.g., pipette tips, microplates, tubes) that has come into contact with this compound should be disposed of as solid chemical waste.
-
Step 1: Collection: Place all contaminated items in a designated solid hazardous waste container lined with a durable plastic bag.
-
Step 2: Labeling: Label the container as "Solid Hazardous Waste" and list the chemical contaminant: "this compound".
-
Step 3: Storage and Pickup: Store the container in the satellite accumulation area and arrange for pickup through your EHS office.
Summary of Disposal and Safety Information
| Item | Guideline | Regulatory Compliance | Personal Protective Equipment (PPE) |
| Unused/Expired Powder | Dispose of as solid chemical waste. | Follow institutional and local regulations for chemical waste. | Gloves, Eye Protection, Lab Coat |
| Concentrated Solutions | Dispose of as liquid chemical waste. | Adhere to EPA, state, and local hazardous waste regulations.[8] | Gloves, Eye Protection, Lab Coat |
| Dilute Aqueous Solutions | Consult EHS for drain disposal approval; otherwise, collect as chemical waste. | Must comply with local wastewater authority regulations. | Gloves, Eye Protection, Lab Coat |
| Contaminated Labware | Dispose of as solid chemical waste. | Follow institutional guidelines for solid chemical waste. | Gloves |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols for non-hazardous chemical waste. For specific experimental protocols involving this compound, researchers typically follow these general steps:
-
Reconstitution of Lyophilized Powder: The lyophilized peptide is reconstituted in a suitable solvent, often DMSO, to create a concentrated stock solution.
-
Preparation of Working Solutions: The stock solution is then diluted in an appropriate assay buffer to the final working concentration.
-
Enzyme Assay: The substrate is incubated with the enzyme of interest, and the increase in fluorescence due to the cleavage of the AMC group is measured over time using a fluorometer.
-
Data Analysis: The rate of the reaction is determined from the fluorescence data.
All solutions and labware from these steps should be disposed of according to the procedures described previously.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bachem.com [bachem.com]
- 3. genscript.com [genscript.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mpbio.com [mpbio.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Guide for Handling Ac-Asp-Met-Gln-Asp-AMC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the fluorogenic caspase-3 substrate, Ac-Asp-Met-Gln-Asp-AMC (also known as Ac-DMQD-AMC). The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2][3][4][5] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Safety glasses provide minimum protection from flying particles.[4] Goggles are required for protection against liquid splashes and chemical vapors.[4] |
| Face Shield | Recommended when there is a significant risk of splashing, to be worn in conjunction with safety glasses or goggles. | |
| Hand Protection | Disposable Nitrile Gloves | Provides protection for incidental contact.[4] Gloves should be inspected before use and changed immediately if contaminated or torn. For prolonged contact, consider double gloving. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor spills and contamination of personal clothing.[1][5] |
| Respiratory Protection | Not Generally Required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. If creating aerosols or working with large quantities of the solid compound, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: From Receipt to Use
Proper handling procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.[1] The following workflow outlines the key steps for handling this compound.
Experimental Workflow for Handling this compound
References
- 1. zybiopeptide.com [zybiopeptide.com]
- 2. peptide.co.jp [peptide.co.jp]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
